molecular formula C10H10BrNS2 B13249417 [(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine

[(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine

Cat. No.: B13249417
M. Wt: 288.2 g/mol
InChI Key: CRCSHULVCCOPGQ-UHFFFAOYSA-N
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Description

[(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine is a useful research compound. Its molecular formula is C10H10BrNS2 and its molecular weight is 288.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10BrNS2

Molecular Weight

288.2 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C10H10BrNS2/c11-8-4-10(14-7-8)6-12-5-9-2-1-3-13-9/h1-4,7,12H,5-6H2

InChI Key

CRCSHULVCCOPGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC(=CS2)Br

Origin of Product

United States
Foundational & Exploratory

CAS number and physical properties of (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (4-Bromothiophen-2-yl)methylamine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(4-Bromothiophen-2-yl)methylamine is a pivotal heterocyclic building block in the field of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom on the thiophene ring and a primary amine on the methyl substituent, offers dual functional handles for extensive molecular elaboration. The bromine atom serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the aminomethyl group provides a nucleophilic site for amide bond formation, reductive amination, and other derivatizations. This guide provides a comprehensive overview of the core physicochemical properties, representative synthetic strategies, and the significant potential of (4-Bromothiophen-2-yl)methylamine as a scaffold in the design and development of novel therapeutic agents.

Core Physicochemical and Structural Data

The fundamental properties of a compound are critical for its application in research and development. The data for (4-Bromothiophen-2-yl)methylamine is summarized below. It is important to note that while some physical properties are derived from experimental data, many are computationally predicted and should be used as a guideline pending empirical verification.

Identifier / PropertyValueSource
CAS Number 479090-38-5PubChem[1]
Molecular Formula C₅H₆BrNSPubChem[1]
Molecular Weight 192.08 g/mol PubChem[1]
IUPAC Name (4-bromothiophen-2-yl)methanaminePubChem[1]
Canonical SMILES C1=C(SC=C1Br)CNPubChem[1]
InChIKey XQRUUHBPUXOVPD-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 190.94043 DaPubChem[1]
Polar Surface Area 54.3 ŲPubChem[1]

Synthesis and Chemical Reactivity

While the direct synthesis of (4-Bromothiophen-2-yl)methylamine is not extensively detailed in the provided literature, its synthesis can be inferred from standard organic chemistry principles, likely involving the reduction of a corresponding nitrile or oxime, or the amination of (4-bromothiophen-2-yl)methanol[2].

More importantly, the reactivity of the closely related scaffold is well-documented, particularly in the context of forming more complex molecules. A common and powerful strategy involves using a related aldehyde, 4-bromothiophene-2-carbaldehyde, as a precursor. This aldehyde can be condensed with a primary amine to form an imine (Schiff base), which can then undergo further functionalization. The bromine atom on the thiophene ring is particularly valuable for Suzuki cross-coupling reactions, a cornerstone of modern C-C bond formation.

Representative Experimental Protocol: Imine Formation and Suzuki Coupling

The following protocol is a generalized example based on the synthesis of related thiophene-imine derivatives, demonstrating the utility of the bromothiophene scaffold.[3][4][5] This two-step process highlights the differential reactivity of the functional groups, a key aspect for synthetic design.

Step 1: Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)aniline (A Representative Imine)

  • Reagents & Setup: To an oven-dried Schlenk flask, add equimolar amounts of 4-bromothiophene-2-carbaldehyde (1.0 eq) and a desired primary amine (e.g., 4-bromo-2-methylaniline, 1.0 eq)[3][4].

  • Solvent & Catalyst: Add ethanol (approx. 0.15 M concentration) and a catalytic amount of glacial acetic acid (5-6 drops).

  • Reaction: Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, cool the reaction mixture. The resulting imine product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography using a solvent system like ethyl acetate/hexanes.

Step 2: Palladium-Catalyzed Suzuki Cross-Coupling

  • Reagents & Setup: In a dry Schlenk flask under an inert nitrogen atmosphere, dissolve the synthesized brominated imine (1.0 eq) in a suitable solvent such as a 1,4-dioxane/water mixture.[6][7]

  • Catalyst & Base: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%), followed by a base, such as K₃PO₄ (2.0-2.5 eq), and the desired arylboronic acid (1.2 eq).

  • Reaction: Heat the reaction mixture to 90-95 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Workup & Purification: After cooling, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final coupled product.

Synthetic Workflow Diagram

The following diagram illustrates the versatile two-stage synthetic approach, starting from the brominated thiophene aldehyde.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: C-C Bond Formation A 4-Bromothiophene -2-carbaldehyde C Imine Intermediate (Schiff Base) A->C + B Primary Amine (R-NH2) B->C EtOH, H+ cat. E Final Coupled Product C->E Suzuki Coupling (Pd(PPh3)4, Base) D Arylboronic Acid D->E +

Caption: Generalized synthetic workflow for thiophene derivatives.

Applications in Drug Discovery and Development

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] The (4-Bromothiophen-2-yl)methylamine scaffold is particularly valuable for two primary reasons:

  • Vector for Diversity (Suzuki Coupling): The bromine atom at the C4 position is a key functional handle for introducing molecular diversity. Through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, a vast array of substituents can be appended to the thiophene core. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying steric and electronic properties to optimize binding to a biological target.

  • Point of Attachment (Amine Group): The primary amine provides a robust attachment point for linking the scaffold to other fragments or pharmacophores, commonly through the formation of a stable amide bond. This is a cornerstone of both fragment-based drug discovery (FBDD) and lead optimization campaigns.

Role as a Versatile Chemical Scaffold

The dual functionality of this molecule allows it to serve as a central building block for creating large, diverse libraries of compounds for high-throughput screening.

G cluster_0 Vector 1: C-C Coupling cluster_1 Vector 2: Amine Derivatization Core (4-Bromothiophen-2-yl)methylamine Br CH2NH2 A1 Aryl Groups Core:f1->A1 Suzuki, Heck, etc. A2 Heteroaryl Groups Core:f1->A2 Suzuki, Heck, etc. A3 Alkyl/Alkenyl Groups Core:f1->A3 Suzuki, Heck, etc. B1 Amide Formation (R-COOH) Core:f2->B1 Acylation, Sulfonylation, etc. B2 Sulfonamide Formation Core:f2->B2 Acylation, Sulfonylation, etc. B3 Reductive Amination Core:f2->B3 Acylation, Sulfonylation, etc.

Caption: Scaffolding potential for library synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-Bromothiophen-2-yl)methylamine is associated with significant hazards and must be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage.[1]

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye protection, and face protection.

    • Do not eat, drink, or smoke when using this product.

    • Use only outdoors or in a well-ventilated area.

    • In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Store in a locked, well-ventilated place.

Conclusion

(4-Bromothiophen-2-yl)methylamine stands out as a high-value, versatile building block for researchers in drug development and materials science. Its well-defined reactive sites—the bromine atom for cross-coupling and the primary amine for derivatization—provide a reliable and powerful platform for constructing complex molecular architectures. The established importance of the thiophene scaffold in biologically active compounds further underscores its potential for the discovery of novel therapeutics. Proper handling and adherence to safety protocols are essential when working with this corrosive and harmful compound.

References

  • Rauf, A., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal. Available at: [Link]

  • PubChem. (4-Bromothiophen-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]

  • Rauf, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

  • Rauf, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link]

  • ResearchGate. (2021). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Available at: [Link]

  • PubMed. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

  • NextSDS. (4-bromothiophen-3-yl)methanamine — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

  • PubChem. p-Bromophenethylamine. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (4-Bromophenyl)(thiophen-2-yl)methanone. Available at: [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]

  • Rauf, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science, the precise structural elucidation of novel compounds is a foundational requirement for advancing research and development. (4-Bromothiophen-2-yl)methylamine represents a key heterocyclic building block, incorporating the versatile thiophene scaffold, a bromine atom for subsequent cross-coupling reactions, and a primary amine for derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for verifying the molecular structure of such compounds in solution.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral characteristics of (4-Bromothiophen-2-yl)methylamine. Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecule's electronic environment and its NMR chemical shifts, offers expert insights into spectral interpretation, and details a robust protocol for empirical data acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for accurate spectral assignment. The structure of (4-Bromothiophen-2-yl)methylamine is presented below, with protons and carbons systematically numbered for unambiguous reference throughout this guide.

G cluster_0 (4-Bromothiophen-2-yl)methylamine N NH₂ C_CH2 CH₂ C_CH2->N C2 C2 C2->C_CH2 C3 C3 C2->C3 C4 C4 C3->C4 H3 H3 C3->H3 S S S->C2 C5 C5 C4->C5 Br Br C4->Br C5->S H5 H5 C5->H5

Caption: Molecular structure and numbering scheme for (4-Bromothiophen-2-yl)methylamine.

¹H NMR Spectral Analysis: A Predictive Approach

The proton NMR spectrum is anticipated to display four distinct signals corresponding to the two thiophene ring protons, the methylene protons, and the amine protons. The precise chemical shifts (δ) are dictated by the electronic effects of the bromine substituent, the sulfur heteroatom, and the methylamine group.

Thiophene Ring Protons (H3 & H5)

The protons on the thiophene ring, H3 and H5, are expected to resonate in the aromatic region (typically 6.5-8.0 ppm).

  • H5 Proton: This proton is adjacent to the sulfur atom and is ortho to the bromine atom. The electron-withdrawing inductive effect of the bromine atom will deshield H5, shifting its resonance downfield. It is expected to appear as a doublet due to coupling with H3.

  • H3 Proton: This proton is positioned between two carbons (C2 and C4). It will also be deshielded by the adjacent bromine atom. It is expected to appear as a doublet from coupling to H5. The typical coupling constant (J-value) between H3 and H5 in a 2,4-disubstituted thiophene is relatively small.

Methylene and Amine Protons (-CH₂NH₂)
  • Methylene Protons (-CH₂-): These protons are benzylic-like, being attached to a carbon adjacent to the aromatic thiophene ring. This proximity causes a downfield shift compared to a simple alkyl chain. Their signal is expected to be a singlet, appearing around 3.8-4.3 ppm.

  • Amine Protons (-NH₂): The chemical shift of amine protons is notoriously variable as it is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3] In a non-polar solvent like CDCl₃, the signal is often a broad singlet and can appear over a wide range (typically 1.5-3.0 ppm). The broadness is a result of rapid proton exchange and quadrupole broadening from the ¹⁴N nucleus.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR chemical shifts for (4-Bromothiophen-2-yl)methylamine, assuming data acquisition in CDCl₃.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H5~7.15Doublet (d)~1.5 Hz
H3~6.95Doublet (d)~1.5 Hz
-CH₂-~4.10Singlet (s)N/A
-NH₂-1.5 - 3.0 (broad)Singlet (s)N/A

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will provide five distinct signals, one for each unique carbon environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the thiophene ring.[4]

Thiophene Ring Carbons (C2, C3, C4, C5)

The carbons of the thiophene ring typically resonate between 110 and 150 ppm.[5][6]

  • C4 (Carbon-bearing Bromine): This carbon is directly attached to the highly electronegative bromine atom. However, the "heavy atom effect" of bromine often causes a shielding effect, shifting the signal upfield relative to what might be expected from induction alone. This signal is expected to be found in the 110-115 ppm range.

  • C2 (Carbon-bearing the -CH₂NH₂ group): This carbon is attached to the methylamine substituent and the sulfur atom. It is expected to be the most downfield of the ring carbons due to these attachments, likely appearing in the 145-150 ppm range.

  • C5 and C3: These carbons are primarily influenced by their proximity to the sulfur atom and the substituted carbons. C5, adjacent to the sulfur, is typically more downfield than C3. Based on data for substituted thiophenes, C5 is expected around 125-130 ppm, and C3 around 122-127 ppm.[7][8]

Methylene Carbon (-CH₂-)

The methylene carbon, being attached to the electron-withdrawing thiophene ring and the nitrogen atom, will be deshielded relative to a simple alkane. Its chemical shift is anticipated in the 40-50 ppm range.

Predicted ¹³C NMR Data Summary

The following table outlines the expected ¹³C NMR chemical shifts, assuming data acquisition in CDCl₃.

Carbon AssignmentPredicted δ (ppm)
C2145 - 150
C5125 - 130
C3122 - 127
C4110 - 115
-CH₂-40 - 50

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended. This workflow is designed to provide unambiguous structural confirmation.

G A Sample Preparation B Spectrometer Setup A->B Insert Sample C ¹H NMR Acquisition B->C Load ¹H Parameters D ¹³C NMR Acquisition C->D Change Nucleus & Parameters E Data Processing D->E Acquire FID F Structural Elucidation E->F Apply FT, Phase & Calibrate

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of (4-Bromothiophen-2-yl)methylamine directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[9]

  • Dissolution: Cap the NMR tube and gently vortex or invert several times to ensure complete dissolution of the sample. A clear, homogeneous solution is required.

Step 2: Spectrometer Setup & Tuning
  • Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining field stability during the experiment.

  • Tuning and Shimming: Tune the probe for both the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved spectral lines.

Step 3: ¹H NMR Data Acquisition
  • Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg' on Bruker systems).

  • Spectral Width: Set a spectral width of approximately 15 ppm, centered around 7.5 ppm, to ensure all signals are captured.

  • Number of Scans: Acquire 16 scans. This is typically sufficient for achieving an excellent signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (d1): Use a relaxation delay of 2 seconds to allow for adequate relaxation of the protons between pulses.

Step 4: ¹³C NMR Data Acquisition
  • Pulse Sequence: Employ a proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[4]

  • Spectral Width: Set a spectral width of 240 ppm, from approximately -10 to 230 ppm.

  • Number of Scans: Acquire a minimum of 1024 scans. The low natural abundance of ¹³C requires more scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

Step 5: Data Processing and Analysis
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform on the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

  • Calibration: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[4]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Pick all peaks in both spectra and label them with their chemical shifts.

References

  • Figgis, B. N. (1961). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 4(4), 373-376. [Link]

  • Yüksek, H. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 609-617. [Link]

  • Reeves, L. W., & Schneider, W. G. (1957). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 35(4), 251-264. [Link]

  • Takahashi, K., Sone, T., & Fujieda, K. (1970). Carbon-13 nuclear magnetic resonance spectra of some monosubstituted thiophenes. The Journal of Physical Chemistry, 74(13), 2765-2769. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • Hartono, A., et al. (2014). 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture. The Journal of Physical Chemistry B, 118(33), 9943-9953. [Link]

  • Fujieda, K., Takahashi, K., & Sone, T. (1977). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 50(4), 850-852. [Link]

  • Satonaka, H., Abe, K., & Hirota, M. (1983). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 56(6), 1884-1889. [Link]

  • J-Stage. (Year). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. [Link]

  • Ali, A., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 27(15), 4885. [Link]

  • ResearchGate. (2019). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Kumar, V., et al. (2016). Metal-free, an Effective and One-Pot Protocol for the Reductive Amination of Aldehydes using Glycerol. Supplementary Information. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry Steps. (2024). 1H NMR Chemical Shift Table. [Link]

  • PubChem. (4-Bromothiophen-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. [Link]

  • Mondal, S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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Safety data sheet and toxicity profile of(4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of (4-Bromothiophen-2-yl)methylamine

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the known safety information and a proposed framework for the toxicological assessment of (4-Bromothiophen-2-yl)methylamine. As a novel research chemical, a complete toxicological profile is not yet established in public literature. This guide, therefore, synthesizes available data with established methodologies to provide a robust framework for its safe handling and evaluation.

Section 1: Compound Identification and Physicochemical Properties

(4-Bromothiophen-2-yl)methylamine is a substituted thiophene derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The presence of a bromine atom and a methylamine group suggests potential for specific biological interactions and associated toxicities. A clear understanding of its fundamental properties is the first step in a rigorous safety assessment.

Table 1: Physicochemical Properties of (4-Bromothiophen-2-yl)methylamine

Property Value Source
IUPAC Name (4-bromothiophen-2-yl)methanamine PubChem[3]
Molecular Formula C₅H₆BrNS PubChem[3]
Molecular Weight 192.08 g/mol PubChem[3]
CAS Number 479090-38-5 PubChem[3]
Appearance Not specified (typically liquid or low-melting solid for similar compounds) Inferred

| XLogP3 | 1.2 | PubChem[3] |

Section 2: Hazard Identification and Safety Profile

Based on notifications to the European Chemicals Agency (ECHA), (4-Bromothiophen-2-yl)methylamine is classified with significant hazards that demand stringent safety protocols.[3] The primary hazards are acute oral toxicity and severe skin and eye damage.

Table 2: GHS Hazard Classification for (4-Bromothiophen-2-yl)methylamine

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed[3]

| Skin Corrosion/Irritation | Category 1B | | Danger | H314: Causes severe skin burns and eye damage[3] |

Handling and Storage

Given its corrosive nature and acute toxicity, all handling should occur within a certified chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): A standard PPE ensemble must include a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and splash-proof safety goggles or a full-face shield.[6]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[4] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Spill Management: In case of a spill, the area should be evacuated. Spills should be absorbed with an inert material (e.g., sand, vermiculite) and collected into a suitable container for hazardous waste disposal.[5][6] Do not allow the material to enter drains or waterways.[7]

First-Aid Measures

Immediate action is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]

Section 3: A Proposed Framework for Comprehensive Toxicity Assessment

The existing data provides a baseline for hazard classification but is insufficient for a full risk assessment in a drug development context. A tiered approach to toxicity testing is recommended, progressing from computational and in vitro methods to focused in vivo studies. This strategy aligns with modern toxicology principles, aiming to minimize animal testing while maximizing data quality and relevance to human health.[10]

Toxicity_Assessment_Workflow cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Local Toxicity cluster_2 Tier 3: Advanced Studies in_silico In Silico Prediction (e.g., DEREK, TOPKAT) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity Prioritize Assays genotoxicity Genotoxicity Screening (e.g., Ames Test) cytotoxicity->genotoxicity Assess Cellular Health acute_oral Acute Oral Toxicity (OECD 423) genotoxicity->acute_oral Proceed if low risk skin_corr Skin/Eye Irritation (OECD 431/437) acute_oral->skin_corr repeated_dose Repeated Dose Toxicity (e.g., 28-day study) skin_corr->repeated_dose Proceed if warranted pk_pd Pharmacokinetics & Toxicokinetics repeated_dose->pk_pd caption Figure 1. Tiered workflow for toxicity assessment.

Caption: Figure 1. A tiered workflow for the toxicological evaluation of a novel chemical entity.

Tier 1: In Vitro Toxicity Assessment

In vitro methods offer a rapid and cost-effective means to screen for potential hazards at the cellular level, guiding further studies.[10][11]

3.1.1 Cytotoxicity Assessment The initial step is to determine the concentration at which the compound causes cell death. This provides a baseline for dosing in subsequent, more complex assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of (4-Bromothiophen-2-yl)methylamine in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against the log of the compound concentration.

3.1.2 Genotoxicity Assessment It is crucial to determine if the compound can cause DNA damage or mutations, which could indicate carcinogenic potential. The bacterial reverse mutation assay (Ames test) is a standard initial screen.

Tier 2: In Vivo Acute and Local Toxicity

If the in vitro results suggest the compound is a viable candidate for further development, targeted in vivo studies are necessary to understand its effects in a whole organism.[12][13]

3.2.1 Acute Oral Toxicity The GHS classification indicates oral toxicity, which must be quantitatively determined. The Acute Toxic Class Method (OECD Test Guideline 423) is a stepwise procedure that minimizes the number of animals required.[13]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats), weighing between 200-300g.

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least 5 days before the study.

  • Dosing - Step 1: Administer a starting dose (e.g., 300 mg/kg, based on the "Harmful if swallowed" classification) of the compound by oral gavage to a group of 3 animals. The compound should be dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Observation: Observe the animals closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and body weight.

  • Decision Point:

    • If 2 or 3 animals die, the LD₅₀ is presumed to be in that range, and the compound is classified accordingly. The test is stopped.

    • If 0 or 1 animal dies, proceed to the next step with a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.

    • If the starting dose causes clear signs of non-lethal toxicity, a lower dose (e.g., 50 mg/kg) is used in the next step.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized, and a gross necropsy is performed to identify any target organ pathologies.

3.2.2 Skin and Eye Corrosion/Irritation Given the H314 classification, the compound is presumed to be corrosive. In vitro methods using reconstructed human epidermis (OECD TG 431) or cornea models (OECD TG 437) should be used to confirm this, avoiding the use of live animals for severe local toxicity testing.

Section 4: Conclusion

(4-Bromothiophen-2-yl)methylamine is a research chemical with established hazards of acute oral toxicity and severe skin and eye corrosivity.[3] Safe handling requires stringent adherence to safety protocols, including the use of a chemical fume hood and appropriate PPE. While specific toxicological data beyond this classification is scarce, the general biological activity of thiophene derivatives suggests a potential for complex interactions.[1][2] The proposed tiered assessment framework provides a scientifically sound and ethically responsible pathway for developing a comprehensive toxicity profile, enabling informed decisions in a research and drug development setting.

References

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  • PubChem. (4-Bromothiophen-2-yl)methanamine | C5H6BrNS | CID 42282037. [Link]

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The Architecture of (4-Bromothiophen-2-yl)methylamine: Discovery Context, Synthesis Pathways, and Methodological Causality

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromothiophen-2-yl)methylamine (often isolated as its hydrochloride salt, CAS 479090-38-5) is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry and materials science[1]. Featuring an electron-rich thiophene core, a reactive primary amine, and a strategically positioned bromine atom at the C4 position, this scaffold enables orthogonal late-stage functionalization. This whitepaper elucidates the discovery context of this molecule, evaluates the thermodynamic and kinetic rationale behind its primary synthesis pathways, and provides field-validated, self-verifying experimental protocols for its generation.

Structural Rationale and Discovery Context

In drug discovery, the thiophene ring frequently serves as a bioisostere for phenyl rings, offering altered lipophilicity, distinct metabolic stability, and a unique electronic distribution. The specific substitution pattern of (4-Bromothiophen-2-yl)methylamine provides two orthogonal vectors for molecular elaboration:

  • The Methylamine Vector (C2): Acts as a primary nucleophile. It is readily converted into amides, ureas, or secondary/tertiary amines. For instance, in the development of quinazolinedione-based antibacterial agents targeting bacterial DNA gyrase, this amine is critical for core attachment and subsequent biological activity[2].

  • The Bromine Vector (C4): Serves as an electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig). Because thiophene naturally undergoes electrophilic aromatic substitution at the C2 and C5 positions, accessing a C4-brominated building block is synthetically non-trivial, making this pre-functionalized scaffold highly valuable for complex polymer synthesis and targeted drug design[3].

Functionalization Core (4-Bromothiophen-2-yl) methylamine Amine Amine Derivatization (Amides, Ureas) Core->Amine Boc2O or Acyl Chlorides Bromo C4-Bromine Cross-Coupling (Suzuki, Buchwald) Core->Bromo Pd Catalyst, Boronic Acids Drug Target Drug Candidate (e.g., Quinazolinediones) Amine->Drug Cross-Coupling Bromo->Drug Amidation

Figure 1: Orthogonal functionalization vectors of the target scaffold.

Mechanistic Causality in Synthesis Pathways

The synthesis of (4-Bromothiophen-2-yl)methylamine typically proceeds via the reduction of either 4-bromothiophene-2-carbonitrile or 4-bromothiophene-2-carboxaldehyde. The choice of pathway is dictated by precursor availability, desired scale, and tolerance for trace impurities.

Pathway A: Hydride Reduction of 4-Bromothiophene-2-carbonitrile

The direct reduction of the nitrile utilizes strong hydride donors, most commonly Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF). Causality of Reagent Choice: LiAlH4 is thermodynamically capable of fully reducing the carbonitrile to a primary amine. However, the presence of the C4-bromine introduces the risk of reductive dehalogenation. To mitigate this, the reaction is strictly temperature-controlled (initiated at 0°C and maintained below room temperature).

Pathway B: Reductive Amination of 4-Bromothiophene-2-carboxaldehyde

This pathway involves the condensation of the aldehyde with an amine source followed by reduction. Causality of Reagent Choice: Forming an oxime intermediate via O-benzylhydroxylamine hydrochloride and pyridine, followed by zinc/acetic acid reduction, provides a highly crystalline intermediate that purifies the stream before the final amine is generated[2]. Alternatively, direct reductive amination using Sodium Cyanoborohydride (NaBH3CN) is employed because NaBH3CN is stable down to pH ~3, which is optimal for the formation of the intermediate iminium ion, selectively reducing it without affecting the unreacted aldehyde.

Synthesis A 4-Bromothiophene- 2-carbonitrile D (4-Bromothiophen-2-yl) methylamine A->D LiAlH4, THF 0°C to RT B 4-Bromothiophene- 2-carboxaldehyde C Oxime / Imine Intermediate B->C NH2OH·HCl or NH4OAc B->D NaBH(OAc)3, NH3 (Direct) C->D Zn/AcOH or NaBH3CN

Figure 2: Primary synthetic pathways for (4-Bromothiophen-2-yl)methylamine.

Quantitative Pathway Comparison

To guide synthetic planning, the following table summarizes the quantitative and qualitative metrics of the two primary pathways based on standard process chemistry parameters.

ParameterPathway A: Nitrile ReductionPathway B: Reductive Amination (via Oxime)
Primary Reagents LiAlH4, Anhydrous THFNH2OH·HCl, Zn dust, AcOH
Atom Economy Moderate (Aluminum waste generated)Moderate (Zinc/Acetic acid waste)
Chemoselectivity Risk of debromination if overheatedExcellent (Aldehyde specific)
Scalability Limited by exothermic quenchHighly scalable (kg-scale viable)
Typical Yield 65% - 75%70% - 85%
Product Isolation Hydrochloride salt precipitationAcid-base extraction

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemistry itself provides visual or analytical feedback to the scientist to confirm success at each step.

Protocol 1: Synthesis via Nitrile Reduction (Pathway A)
  • Initiation & Setup: Charge a flame-dried flask with LiAlH4 (1.5 equiv) and anhydrous THF under an inert N2 atmosphere. Cool to 0°C.

  • Substrate Addition: Dissolve 4-bromothiophene-2-carbonitrile in THF. Add dropwise to the LiAlH4 suspension.

    • Causality: Dropwise addition controls the exothermic hydride transfer and prevents localized heating that could trigger C-Br bond cleavage.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation: Aliquot a sample, quench with water, and analyze via LC-MS. The disappearance of the nitrile peak and the emergence of the M+1 mass (192/194 m/z, displaying the characteristic 1:1 isotopic bromine pattern) validates completion.

  • Fieser-Fieser Quench: Cool to 0°C. Sequentially add x mL H2O, x mL 15% NaOH, and 3x mL H2O per x grams of LiAlH4 used.

    • Causality: This specific quench traps the aluminum salts as a granular, easily filterable white precipitate rather than a gelatinous emulsion, ensuring high recovery of the product.

  • Isolation: Filter through Celite and concentrate the filtrate. Dissolve the crude oil in diethyl ether and add 2M HCl in ether.

    • Self-Validation: The immediate formation of a white crystalline solid confirms the successful isolation of the target as a stable hydrochloride salt[1].

Workup Reaction Completed LiAlH4 Reaction Mixture Water Add x mL H2O (Destroys excess hydride) Reaction->Water NaOH Add x mL 15% NaOH (Forms aluminates) Water->NaOH Water2 Add 3x mL H2O (Precipitates Al salts) NaOH->Water2 Filter Filter through Celite (Pure amine in filtrate) Water2->Filter

Figure 3: Self-validating Fieser-Fieser quench workflow for LiAlH4 reduction.

Protocol 2: Synthesis via Reductive Amination (Pathway B)
  • Oxime Condensation: To a solution of 4-bromothiophene-2-carboxaldehyde in ethanol, add O-benzylhydroxylamine hydrochloride (1.5 equiv) and pyridine (1.5 equiv). Heat at 80°C for 20 hours[2].

    • Self-Validation: 1H-NMR of the crude mixture will show the disappearance of the distinct aldehyde proton (~9.8 ppm) and the appearance of the imine/oxime proton (~8.1 ppm).

  • Zinc-Mediated Reduction: Dissolve the isolated oxime in glacial acetic acid. Add activated Zinc dust (5 equiv) in portions at room temperature.

    • Causality: Zinc in acetic acid provides a mild single-electron transfer reduction environment that cleanly cleaves the N-O bond and reduces the imine without touching the C-Br bond.

  • Acid-Base Extraction: Filter unreacted Zinc. Concentrate the filtrate, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM).

    • Self-Validation: The basic aqueous phase keeps zinc salts dissolved as zincates, while the free primary amine selectively partitions into the organic DCM layer.

  • Optional Boc-Protection: If the free amine is prone to degradation during storage, immediately react the DCM layer with di-tert-butyl dicarbonate (Boc2O) and triethylamine to yield the stable Boc-protected derivative[2].

Sources

Electronic properties of(4-Bromothiophen-2-yl)methylamine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties of (4-Bromothiophen-2-yl)methylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Thiophene Scaffold - A Privileged Structure in Modern Materials and Medicine

Thiophene, an aromatic sulfur-containing heterocycle, represents a cornerstone in the architecture of high-performance organic electronic materials and pharmacologically active agents.[1] Its unique electronic characteristics, stemming from the participation of sulfur's lone pair electrons in the π-conjugated system, coupled with its structural stability and synthetic versatility, have established thiophene derivatives as indispensable components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3] In the realm of medicinal chemistry, the thiophene ring is recognized as a bioisostere of benzene, capable of modulating a molecule's physicochemical properties to enhance interaction with biological targets.[4]

This guide focuses on a specific, yet highly versatile, class of thiophene derivatives: those derived from (4-Bromothiophen-2-yl)methylamine. The strategic placement of a bromine atom at the 4-position offers a reactive handle for further molecular elaboration via cross-coupling reactions, while the methylamine group at the 2-position provides a site for introducing a wide array of functional groups through N-alkylation or N-acylation. These modifications allow for the fine-tuning of the molecule's electronic landscape, profoundly influencing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A comprehensive understanding of these electronic properties is paramount for the rational design of novel materials with tailored functionalities, from advanced semiconductors to next-generation therapeutics.[4][5]

This document provides a technical deep-dive into the synthesis, and the experimental and computational characterization of the electronic properties of (4-Bromothiophen-2-yl)methylamine and its derivatives. We will explore the causal relationships between molecular structure and electronic behavior, offering field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.

Part 1: Synthetic Pathways to (4-Bromothiophen-2-yl)methylamine and its Derivatives

The synthesis of the target compounds hinges on the strategic functionalization of the thiophene core. The primary synthetic challenge lies in the controlled introduction of the methylamine moiety and its subsequent derivatization. Below, we outline robust and adaptable synthetic routes.

Synthesis of the Core Intermediate: (4-Bromothiophen-2-yl)methylamine

A common and efficient route to the parent amine involves the reductive amination of 4-bromothiophene-2-carbaldehyde. This method is often preferred over the direct alkylation of amines, which can be difficult to control and may lead to over-alkylation.[6]

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol. Add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2.0 eq.). The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde and the formation of the intermediate imine.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Carefully add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Sodium cyanoborohydride (NaBH₃CN) is also an excellent alternative as it can selectively reduce imines in the presence of aldehydes.[6]

  • Work-up and Purification: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (4-Bromothiophen-2-yl)methylamine.

G cluster_synthesis Synthesis of (4-Bromothiophen-2-yl)methylamine Aldehyde 4-Bromothiophene-2-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 (Imine Formation) Ammonia Ammonia (NH3) Ammonia->Imine Amine (4-Bromothiophen-2-yl)methylamine Imine->Amine + Reducing Agent (Reduction) ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Amine

Caption: Synthetic workflow for (4-Bromothiophen-2-yl)methylamine.

Derivatization of the Methylamine Group

The primary amine of the core intermediate serves as a versatile point for introducing functional diversity.

1.2.1 N-Alkylation via Reductive Amination

To synthesize N-alkyl derivatives, a second reductive amination can be performed using the primary amine and a suitable aldehyde or ketone.[6]

Experimental Protocol: N-Alkylation
  • Dissolve (4-Bromothiophen-2-yl)methylamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent like dichloromethane or 1,2-dichloroethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and purify the N-alkylated product by column chromatography.

1.2.2 N-Acylation

N-acyl derivatives can be readily prepared by reacting the primary amine with an acyl chloride or an acid anhydride under basic conditions.[5]

Experimental Protocol: N-Acylation
  • Dissolve (4-Bromothiophen-2-yl)methylamine (1.0 eq.) in a solvent like dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.5 eq.), to act as an acid scavenger.

  • Cool the mixture in an ice bath and add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and purify the N-acyl derivative by crystallization or column chromatography.

Part 2: Unveiling the Electronic Landscape

The electronic properties of these derivatives are primarily dictated by their frontier molecular orbitals, the HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity, optical properties, and chemical reactivity.[7]

Theoretical Investigation: Density Functional Theory (DFT)

DFT has emerged as a powerful tool for accurately predicting the electronic structure of molecules.[8] It allows for the calculation of HOMO and LUMO energy levels, electron density distribution, and molecular electrostatic potential, providing invaluable insights for material design.[9]

Rationale for Method Selection

The choice of functional and basis set is crucial for obtaining accurate results. For thiophene-based systems, hybrid functionals such as B3LYP often provide a good balance between computational cost and accuracy.[9] For more precise energy gap predictions, long-range corrected functionals like ωB97XD or CAM-B3LYP may be employed.[8] A Pople-style basis set, such as 6-311G(d,p), is generally sufficient for these types of molecules.[9]

Protocol for DFT Calculations
  • Geometry Optimization: The first step is to obtain the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

  • Analysis: The output files are analyzed to extract the HOMO and LUMO energy values, visualize the orbital distributions, and map the molecular electrostatic potential (MEP). The MEP is particularly useful for identifying electrophilic and nucleophilic sites within the molecule.[10]

G cluster_dft DFT Workflow Input Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Minimum SPE Single-Point Energy Calculation Freq->SPE Output HOMO/LUMO Energies, MEP, Orbital Plots SPE->Output

Caption: A typical workflow for DFT calculations.

Impact of Structural Modifications on Electronic Properties
  • Bromine Substituent: The bromine atom at the 4-position is an electron-withdrawing group. This generally leads to a lowering of both the HOMO and LUMO energy levels compared to the unsubstituted analogue.

  • Methylamine Group: The -CH₂NH₂ group is an electron-donating group, which tends to raise the HOMO energy level.

  • N-Alkylation: The introduction of alkyl groups on the nitrogen atom further enhances its electron-donating character, leading to a further increase in the HOMO energy level.

  • N-Acylation: In contrast, N-acylation introduces an electron-withdrawing acyl group, which significantly lowers the LUMO energy level.[11] This is due to the delocalization of the nitrogen lone pair onto the carbonyl group, reducing its electron-donating ability towards the thiophene ring. This modification can effectively narrow the HOMO-LUMO gap.[11]

Derivative TypeExpected Effect on HOMOExpected Effect on LUMOExpected Effect on HOMO-LUMO Gap
Parent Amine Raised (due to -CH₂NH₂)Lowered (due to -Br)Moderate
N-Alkyl Derivative Further RaisedMinor ChangeNarrowed (relative to parent)
N-Acyl Derivative Lowered (relative to alkyl)Significantly LoweredNarrowed (relative to parent)
Experimental Verification: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for probing the redox behavior of molecules and experimentally estimating their HOMO and LUMO energy levels.[2] It provides a rapid assessment of a compound's ability to be oxidized (lose electrons) and reduced (gain electrons).[12]

Causality Behind Experimental Choices

The choice of solvent and supporting electrolyte is critical for a successful CV experiment. A non-aqueous solvent with a large potential window, such as acetonitrile or dichloromethane, is typically used. The supporting electrolyte, commonly a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is necessary to ensure conductivity of the solution. A three-electrode setup is standard, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Experimental Protocol: Cyclic Voltammetry
  • Solution Preparation: Prepare a solution of the (4-Bromothiophen-2-yl)methylamine derivative (typically 1-2 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile).

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared solution. It is often necessary to deoxygenate the solution by bubbling with an inert gas like nitrogen or argon, as dissolved oxygen can interfere with the measurements.

  • Data Acquisition: Using a potentiostat, apply a potential sweep to the working electrode. The potential is swept from a starting value to a vertex potential and then back to the starting value, while the resulting current is measured.

  • Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The oxidation and reduction peaks are analyzed to determine the onset potentials for oxidation (E_onset,ox) and reduction (E_onset,red).

  • HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset potentials using empirical equations, often by referencing against a known standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

    • E_HOMO (eV) = -[E_onset,ox vs Fc/Fc⁺ + E_Fc/Fc⁺ vs vacuum]

    • E_LUMO (eV) = -[E_onset,red vs Fc/Fc⁺ + E_Fc/Fc⁺ vs vacuum]

    (Note: The energy level of Fc/Fc⁺ vs vacuum is commonly taken as 4.8 eV).

G cluster_cv Cyclic Voltammetry Workflow Preparation Prepare Solution (Analyte + Electrolyte in Solvent) Deoxygenation Deoxygenate with N2/Ar Preparation->Deoxygenation Measurement Run CV Scan (Three-Electrode Cell) Deoxygenation->Measurement Voltammogram Obtain Cyclic Voltammogram Measurement->Voltammogram Analysis Determine Onset Potentials (E_onset,ox, E_onset,red) Voltammogram->Analysis Calculation Estimate HOMO/LUMO (vs. Fc/Fc+ standard) Analysis->Calculation

Caption: Experimental workflow for cyclic voltammetry.

Conclusion and Future Outlook

The (4-Bromothiophen-2-yl)methylamine scaffold provides a rich platform for the development of novel functional molecules. By leveraging straightforward synthetic modifications at the amine nitrogen, researchers can systematically tune the electronic properties of these derivatives. The combination of computational modeling with DFT and experimental validation through cyclic voltammetry offers a robust paradigm for understanding structure-property relationships. This knowledge-driven approach is essential for accelerating the design and discovery of next-generation materials for organic electronics and for developing new therapeutic agents with precisely engineered electronic characteristics for optimal target engagement. The methodologies and insights presented in this guide are intended to serve as a comprehensive resource for professionals working at the cutting edge of materials science and drug discovery.

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  • HOMO and LUMO. Wikipedia. (URL: [Link])

  • Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. (URL: [Link])

  • Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. PMC. (URL: [Link])

  • Monomers' HOMO level (relative to thiophene's), LUMO level (relative to... ResearchGate. (URL: [Link])

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. (URL: [Link])

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. (URL: [Link])

  • Journal of Molecular Structure Nitrobenzamido substitution on thiophene-3-carboxylate: Electrochemical investigation, antioxidan. (URL: [Link])

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC. (URL: [Link])

  • Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. MDPI. (URL: [Link])

  • Linking Electronic Structure to Biological Affinity: A Combined DFT And Docking Study of C17H19NO3. International Journal of Scientific Research & Technology. (URL: [Link])

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Crystallographic Profiling of (4-Bromothiophen-2-yl)methylamine Complexes: Structural Directives for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (4-bromothiophen-2-yl)methylamine scaffold is a highly versatile pharmacophore in modern medicinal chemistry, serving as a critical building block for cytochrome P450 inhibitors, antibacterial agents, and optoelectronic materials. This in-depth technical guide explores the crystallographic behavior of this compound and its derivatives. By analyzing single-crystal X-ray diffraction (SCXRD) data, we elucidate the causality behind experimental crystallization choices, the resolution of crystallographic disorder, and the supramolecular interactions—such as halogen bonding and π−π stacking—that dictate its efficacy in target binding.

The Pharmacophore Value: Causality in Structural Design

The selection of (4-bromothiophen-2-yl)methylamine in drug design is not arbitrary; it is driven by specific stereoelectronic properties:

  • Thiophene Bioisosterism: The thiophene ring acts as a classical bioisostere for phenyl and furan rings. However, its sulfur atom introduces unique polarizability and a distinct dipole moment, altering the hydration network within protein binding pockets.

  • Halogen Bonding (The σ -Hole): The bromine atom at the 4-position acts as a potent Lewis acid. The anisotropic distribution of electron density around the bromine creates an electropositive crown (the σ -hole), enabling highly directional halogen bonds with Lewis bases (e.g., protein backbone carbonyls)[1].

  • Methylamine Linker: The primary amine provides both hydrogen bond donor and acceptor capabilities, while the methylene bridge allows for rotational flexibility, enabling the thiophene ring to optimize its dihedral angle upon complexation.

Experimental Methodologies: Self-Validating Crystallization Protocols

To obtain high-resolution crystallographic data, the crystallization methodology must be tailored to the nature of the complex—whether it is a small-molecule derivative (e.g., hydrazones) or a macromolecular protein co-crystal.

Protocol A: Small-Molecule Complexation (Slow Evaporation)

For derivatives such as N′ -[(E)-(4-bromothiophen-2-yl)methylidene]isonicotinohydrazide, slow evaporation is the gold standard for yielding diffraction-quality crystals[1].

  • Solvent Selection: Dissolve the synthesized compound in a binary solvent system (e.g., Ethanol/Dichloromethane at a 1:1 v/v ratio) to balance solubility and volatility.

  • Saturation: Warm the solution to 40°C to achieve supersaturation, then filter through a 0.22 μ m PTFE syringe filter to remove nucleation-inducing particulates.

  • Controlled Evaporation: Puncture the vial cap with a narrow gauge needle (e.g., 21G) to restrict the evaporation rate. Causality: A slower evaporation rate minimizes kinetic trapping, favoring the thermodynamic product and reducing the likelihood of twinning.

  • Harvesting: Isolate crystals (typically appearing as needles or blocks) after 7–14 days at 296 K.

Protocol B: Protein Co-Crystallization (Sitting-Drop Vapor Diffusion)

For elucidating the binding mode of thiophene-linked methylamines in target proteins like Cytochrome P450 2A6 (CYP2A6dH), sitting-drop vapor diffusion is utilized[2].

  • Complex Formation: Incubate purified CYP2A6dH with a 2-fold molar excess of the (4-bromothiophen-2-yl)methylamine inhibitor. Causality: A 2-fold excess ensures complete active-site saturation without inducing non-specific aggregation or ligand-mediated protein precipitation[2].

  • Drop Setup: Mix 1 μ L of the protein-ligand complex with 1 μ L of the reservoir solution (e.g., PEG 3350, buffer, and salts) in a sitting-drop microplate.

  • Equilibration: Seal the well and allow vapor equilibration against 500 μ L of reservoir solution at 4°C or 20°C.

  • Data Collection & Phasing: Mount crystals in cryoloops, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron source (e.g., SSRL). Phase the data via isomorphous replacement using a known apo-structure (e.g., PDB 1Z10)[2].

G N1 Ligand Synthesis (4-Bromothiophen-2-yl)methylamine N2 Schiff Base / Hydrazone Derivatization N1->N2 N3 Protein Co-Crystallization (e.g., CYP2A6 via Sitting Drop) N2->N3 N4 Small Molecule Complexation (Slow Evaporation) N2->N4 N5 X-Ray Diffraction (Synchrotron / In-house) N3->N5 N4->N5 N6 Phase Determination (Isomorphous Replacement / Direct Methods) N5->N6

Caption: Workflow for synthesizing and crystallizing (4-Bromothiophen-2-yl)methylamine complexes.

Quantitative Crystallographic Data Analysis

The structural parameters of (4-bromothiophen-2-yl)methylamine derivatives reveal significant diversity in molecular packing, heavily influenced by the substituents attached to the methylamine nitrogen.

Table 1: Comparative Crystallographic Parameters of Key Derivatives
CompoundFormulaCrystal SystemSpace GroupZUnit Cell Volume ( V,A˚3 )R-factorRef
Isonicotinohydrazide Derivative C 11​ H 8​ BrN 3​ OSOrthorhombicFdd2 (implied)165043.3 (4)0.044[1]
Perfluorophenylhydrazine Derivative C 11​ H 4​ BrF 5​ N 2​ SMonoclinicCentrosymmetric4662.61N/A[3]
Resolving Positional Disorder in Bromothiophenes

A critical challenge in the crystallographic refinement of 4-bromothiophene derivatives is positional disorder. In the solid state, the thiophene ring possesses pseudo- C2v​ symmetry. Because the sulfur atom and the C=C unit have similar electron densities and steric volumes, the molecule can pack in two distinct orientations rotated by 180°[1].

For example, in N′ -[(E)-(4-bromothiophen-2-yl)methylidene]isonicotinohydrazide, the bromine atom is disordered over two sites with an occupancy ratio of 0.804(2) : 0.196(2)[1]. Causality: During refinement, applying Equal Anisotropic Displacement Parameters (EADP) and geometric restraints (DFIX) is mandatory to prevent the refinement algorithm from generating chemically impossible bond lengths due to overlapping electron density peaks.

Structural Insights for Drug Development

The crystallographic data of these complexes provides a blueprint for rational drug design, highlighting the specific non-covalent interactions that stabilize the crystal lattice and, by extension, protein-ligand complexes.

  • Dihedral Angles and Conformational Flexibility: In extended derivatives, the dihedral angle between the bromothiophene ring and adjacent aromatic systems (e.g., pyridine rings) is typically around 27.61°[1]. This slight deviation from planarity is crucial for navigating narrow enzymatic binding pockets.

  • Hydrogen Bonding Networks: The methylamine/hydrazone linkages form robust polymeric chains extending along the crystallographic planes. Strong N−H⋯O and C−H⋯O interactions frequently generate R22​(6) ring motifs, which are highly stable supramolecular synthons[1].

  • Halogen Bonding: The bromine atom engages in highly directional Br⋯O or Br⋯N halogen bonds, which are increasingly recognized as critical drivers of target specificity in kinase and CYP450 inhibitors[2].

G Center Bromothiophene Core Br Bromine (Sigma Hole) Center->Br NH2 Methylamine (H-Bonding) Center->NH2 S Thiophene S (Chalcogen) Center->S Target3 Aromatic Residues Center->Target3 pi-pi Stacking Target1 Protein Backbone O Br->Target1 Halogen Bond (Br...O) Target2 Water Molecules NH2->Target2 H-Bond (N-H...O)

Caption: Dominant non-covalent interaction pathways in bromothiophene crystallographic lattices.

Conclusion

The (4-bromothiophen-2-yl)methylamine moiety is far more than a simple structural spacer; it is a dynamic participant in molecular recognition. Through careful crystallographic analysis—managing inherent disorder and mapping supramolecular synthons—researchers can leverage its halogen-bonding and hydrogen-bonding capabilities to engineer highly selective, potent therapeutic agents.

References

  • Sivy, J., et al. "Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties." Preprints.org, 23 Nov. 2021.

  • Shafiq, M., et al. "N′-[(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. Pt 10, 2010, pp. o2496. National Center for Biotechnology Information (PMC).

  • DeVore, N. M., et al. "Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization." Journal of Medicinal Chemistry, vol. 51, no. 4, 2008, pp. 825-831. ACS Publications.

Sources

Thermodynamic Stability and Degradation Kinetics of (4-Bromothiophen-2-yl)methylamine at Ambient Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromothiophen-2-yl)methylamine is a highly versatile halogenated heteroaromatic building block widely utilized in medicinal chemistry, agrochemical development, and organic materials synthesis. While the thiophene core imparts unique electronic properties, the presence of a primary methylamine group and a bromine substituent introduces specific thermodynamic vulnerabilities at room temperature (298 K). This technical whitepaper provides an in-depth analysis of the thermodynamic stability of (4-Bromothiophen-2-yl)methylamine, detailing its degradation mechanisms, energetic profiling, and field-proven protocols for stability preservation.

Chemical Profiling & Thermodynamic Baseline

The molecular architecture of (4-Bromothiophen-2-yl)methylamine features an electron-rich thiophene ring, an electron-withdrawing bromine atom at the 4-position, and a nucleophilic primary amine at the 2-position. This structural triad creates competing thermodynamic forces:

  • C-Br Bond Integrity: The bond dissociation energy (BDE) of the C-Br bond in bromothiophenes is relatively high (~65–75 kcal/mol)[1][2]. At room temperature, homolytic cleavage is thermodynamically unfavorable without photonic (UV) or extreme thermal activation.

  • Amine Nucleophilicity: The primary amine is highly susceptible to oxidative degradation and electrophilic attack. The Gibbs free energy ( ΔG ) for the oxidation of primary amines in the presence of atmospheric oxygen is negative, making the reaction spontaneous at 298 K[3][4].

  • Hygroscopicity & CO2 Capture: Like many primary alkylamines, the methylamine moiety readily reacts with atmospheric carbon dioxide and moisture to form stable carbamate and carbonate salts[5][6].

Mechanistic Degradation Pathways

To engineer effective storage and formulation strategies, one must understand the causality behind the compound's degradation. At room temperature, (4-Bromothiophen-2-yl)methylamine degrades via three primary pathways.

Oxidative Degradation of the α -Carbon

In the presence of atmospheric oxygen ( O2​ ) and trace transition metals, the primary amine undergoes oxidative degradation. The mechanism initiates via the abstraction of a hydrogen atom from the α -carbon, forming a carbon-centered radical[4]. This radical rapidly reacts with O2​ to form hydroperoxides, which subsequently decompose into imines or aldehydes. Because this process is thermodynamically driven ( ΔG<0 ), kinetic suppression (e.g., lowering temperature, removing O2​ ) is mandatory.

Atmospheric Carbamate Formation

Primary amines are efficient CO2​ scavengers. Upon exposure to ambient air, the amine lone pair nucleophilically attacks CO2​ , followed by proton transfer to yield a carbamate salt[6]. This reaction is exothermic and thermodynamically favorable at room temperature. The formation of these salts alters the compound's solubility profile, melting point, and reactivity, effectively degrading the active pharmaceutical ingredient (API) batch.

Photolytic Debromination

While thermally stable at room temperature, the C-Br bond is highly sensitive to ultraviolet (UV) light. Photolysis at wavelengths between 245–265 nm provides sufficient energy to overcome the BDE, leading to homolytic cleavage and the generation of highly reactive thiophene and bromine radicals[2][7].

G Start (4-Bromothiophen-2-yl)methylamine (Intact Molecule) Oxidation Amine Oxidation (+ O2, Trace Metals) Start->Oxidation Photolysis Photolytic Stress (+ hν UV Light) Start->Photolysis Atmospheric Atmospheric Exposure (+ CO2, H2O) Start->Atmospheric Radical α-Carbon Radical Intermediate Oxidation->Radical Imine Imine / Aldehyde Degradants Radical->Imine Homolysis C-Br Bond Homolysis (BDE ~70 kcal/mol) Photolysis->Homolysis Debromo Debrominated Thiophene + Br• Radical Homolysis->Debromo Carbamate Carbamate / Carbonate Salt Formation Atmospheric->Carbamate

Fig 1: Primary degradation pathways of (4-Bromothiophen-2-yl)methylamine at ambient conditions.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters governing the stability of the compound. Understanding these values allows researchers to predict shelf-life and design appropriate formulation matrices.

Thermodynamic ParameterEstimated ValueCausality / Practical Implication
C-Br Bond Dissociation Energy (BDE) ~65 - 75 kcal/molHigh thermal stability at RT. Requires UV irradiation or temperatures >150°C to induce homolytic cleavage[1][2].
ΔG (Amine Oxidation, 298K) -10 to -25 kcal/molSpontaneous in the presence of O2​ . Dictates the absolute necessity of inert gas (Argon/Nitrogen) purging during storage[3].
ΔG (Carbamate Formation, 298K) -5 to -15 kcal/molSpontaneous reaction with atmospheric CO2​ . Causes hygroscopicity and physical state changes (liquid to waxy solid)[6].
Activation Energy ( Ea​ ) for Oxidation ~15 - 20 kcal/molModerate kinetic barrier. Lowering storage temperature to 2-8°C significantly reduces the rate of oxidative degradation[8].

Self-Validating Experimental Protocols for Stability Profiling

To accurately assess the thermodynamic stability of a specific batch of (4-Bromothiophen-2-yl)methylamine, a robust, self-validating analytical protocol is required. The following workflow utilizes orthogonal analytical techniques to ensure that observed degradation is a true reflection of the compound's stability, rather than an artifact of the analytical method.

Protocol: Accelerated Oxidative and Thermal Stress Testing

Objective: To quantify the degradation kinetics of the amine under controlled atmospheric and thermal stress.

Phase 1: Sample Preparation & Baseline Establishment

  • Internal Standard Integration: Dissolve 10.0 mg of (4-Bromothiophen-2-yl)methylamine in 1.0 mL of anhydrous, degassed acetonitrile. Add 1.0 mg of biphenyl as an internal standard. Causality: Biphenyl is highly stable and unreactive; its inclusion creates a self-validating system to account for solvent evaporation or injection volume errors during HPLC analysis.

  • Baseline Analysis: Inject a 5 µL aliquot into an HPLC-UV/MS system (C18 column, 254 nm detection). Record the exact ratio of the API peak area to the internal standard peak area.

Phase 2: Controlled Stress Application

  • Oxidative Stress: Transfer 0.5 mL of the solution to a glass vial. Bubble synthetic air (20% O2​ , 80% N2​ ) through the solution for 5 minutes. Seal the vial and incubate at 25°C (Room Temperature) for 7 days.

  • Thermal/Photolytic Control: Transfer the remaining 0.5 mL to an amber glass vial (to block UV light) and purge completely with Argon. Seal and incubate at 40°C for 7 days. Causality: The amber vial isolates thermal stress from photolytic stress, allowing for the independent calculation of thermal degradation kinetics.

Phase 3: Orthogonal Analytical Quantification

  • HPLC-UV/MS Analysis: After 7 days, analyze both samples. Calculate the percentage of intact API remaining by comparing the API/Biphenyl peak area ratios to the baseline.

  • Method Validation (Orthogonal Check): Analyze the degraded samples using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: Highly polar degradants (like carbamates or small aldehydes) may co-elute with the solvent front on a reversed-phase C18 column. HILIC ensures these polar degradants are retained and quantified, validating the mass balance of the degradation pathway.

Authoritative Storage and Handling Directives

Based on the thermodynamic profiles and degradation mechanisms outlined above, the following handling directives must be implemented to ensure the scientific integrity of (4-Bromothiophen-2-yl)methylamine:

  • Temperature Control: While the C-Br bond is thermally stable at room temperature, the low activation energy for amine oxidation necessitates refrigeration. Store at 2–8°C. This kinetically suppresses the α -carbon radical formation[8].

  • Atmospheric Exclusion: Because carbamate formation and amine oxidation have negative ΔG values at 298 K, kinetic suppression via temperature is insufficient for long-term storage. Store under an inert atmosphere (Argon preferred over Nitrogen due to its higher density).

  • Photoprotection: To prevent photolytic homolysis of the C-Br bond, the compound must be shielded from UV radiation. Store in amber borosilicate glass vials.

References

  • Ingle, R. A., et al. (2017). "Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging with a PImMS2 sensor." The Journal of Chemical Physics, 147(1), 013914. Available at:[Link]

  • Voice, A. K., et al. (2021). "Stability of Structurally Varied Aqueous Amines for CO2 Capture." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • Liu, J., et al. (2020). "Toward Rational Understandings of α-C–H Functionalization: Energetic Studies of Representative Tertiary Amines." iScience, NIH/PMC. Available at:[Link]

  • Svensson, H., et al. (2022). "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

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Methodological & Application

Application Note: Reductive Amination Protocols for the Synthesis of (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details validated protocols for the synthesis of (4-Bromothiophen-2-yl)methylamine, a valuable heterocyclic building block, via reductive amination of 4-bromothiophene-2-carboxaldehyde. Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and versatility. This document provides a comparative analysis of four distinct methodologies, leveraging different reducing agents: Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd-C), and the classical Leuckart-Wallach reaction. Each protocol is presented with step-by-step instructions, mechanistic insights, and a discussion of its relative advantages and limitations. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to select and execute the most suitable protocol for their specific laboratory context and synthetic goals.

Introduction and Reaction Overview

The synthesis of primary amines is a fundamental transformation in organic chemistry. (4-Bromothiophen-2-yl)methylamine, in particular, serves as a key intermediate for introducing the 4-bromothiophenylmethyl moiety into more complex molecules, a common motif in medicinal chemistry and materials science.[1][2] The most direct and widely adopted strategy for its preparation is the reductive amination of 4-bromothiophene-2-carboxaldehyde.[3][4]

This process involves two sequential steps occurring in a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of an ammonia source on the carbonyl carbon of 4-bromothiophene-2-carboxaldehyde. This is followed by a dehydration step to form the corresponding imine intermediate.[4]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a suitable reducing agent to yield the target primary amine.[3][4]

The primary challenges in this synthesis are preventing the premature reduction of the starting aldehyde to an alcohol and avoiding the over-alkylation of the product amine to form secondary or tertiary amines.[3][5] The choice of reducing agent and reaction conditions is therefore critical to achieving high yield and selectivity.

General Reaction Scheme

Caption: General workflow for the synthesis of (4-Bromothiophen-2-yl)methylamine.

Materials and Reagents

A clear understanding of the reagents is crucial for successful synthesis.

ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
4-Bromothiophene-2-carboxaldehyde18791-75-8191.05Yellow to brown solid, M.P. 44-46 °C.[1] Soluble in organic solvents.[6] Irritant.[1]
Ammonium Acetate (NH₄OAc)631-61-877.08White crystalline solid, serves as an ammonia source.
Sodium Borohydride (NaBH₄)16940-66-237.83White solid, potent reducing agent, reacts with protic solvents.
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94White solid, mild and selective reducing agent, moisture-sensitive.[5][7]
Palladium on Carbon (10% Pd/C)7440-05-3106.42 (Pd)Black powder, catalyst for hydrogenation. Flammable solid.
Ammonium Formate (HCOONH₄)540-69-263.06White solid, used as both nitrogen and hydride source in the Leuckart-Wallach reaction.[8]

Comparative Analysis of Reductive Amination Protocols

The selection of a specific protocol depends on factors such as available equipment, safety considerations, desired scale, and tolerance of functional groups. Below is a summary of four reliable methods.

ProtocolReducing AgentTemperatureKey AdvantagesKey Disadvantages
1. Sodium Borohydride NaBH₄0 °C to RTCost-effective, readily available.Low selectivity (can reduce aldehyde), requires careful addition after imine formation.[3][7]
2. STAB NaBH(OAc)₃Room Temp.High selectivity, mild conditions, one-pot procedure, good yields.[9]Higher cost, moisture-sensitive reagent.[5]
3. Catalytic H₂ H₂ gas / 10% Pd/CRoom Temp.High atom economy, environmentally friendly ("green").Requires specialized high-pressure equipment, potential for de-bromination of the substrate.
4. Leuckart-Wallach Ammonium Formate>120 °CUses inexpensive reagents, serves as both N and H source.High temperatures required,[8] may produce N-formyl byproduct needing hydrolysis.[10]

Detailed Experimental Protocols

Safety First
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Sodium Triacetoxyborohydride (STAB) is moisture-sensitive and can release flammable gases upon contact with water.[13][14][15] Handle under an inert atmosphere where possible and store in a dry place.[11][13]

  • Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures.

Protocol 1: Sodium Borohydride (NaBH₄) Mediated Synthesis

This method relies on a two-stage, one-pot process where the imine is formed first, followed by reduction. This sequential approach is vital to prevent the reduction of the starting aldehyde.[3][7]

Materials:

  • 4-Bromothiophene-2-carboxaldehyde (1.91 g, 10.0 mmol)

  • Ammonium Acetate (NH₄OAc) (7.71 g, 100 mmol, 10 equiv.)

  • Methanol (MeOH) (100 mL)

  • Sodium Borohydride (NaBH₄) (0.57 g, 15.0 mmol, 1.5 equiv.)

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromothiophene-2-carboxaldehyde and ammonium acetate.

  • Add methanol and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).

  • Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until the imine is fully consumed (as monitored by TLC).

  • Proceed to the general work-up and purification section.

Causality: Using a large excess of ammonium acetate shifts the equilibrium towards imine formation. Cooling the reaction before adding NaBH₄ and its portion-wise addition are crucial to control the exothermic reaction and minimize the reduction of the unreacted aldehyde.[3][5]

Protocol 2: Sodium Triacetoxyborohydride (STAB) Mediated Synthesis (Recommended)

STAB is a milder and more selective reducing agent, making it ideal for one-pot reductive aminations. It selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde, allowing all reagents to be mixed from the start.[3][9]

Materials:

  • 4-Bromothiophene-2-carboxaldehyde (1.91 g, 10.0 mmol)

  • Ammonium Acetate (NH₄OAc) (3.85 g, 50.0 mmol, 5 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (100 mL)

  • Acetic Acid (catalytic, ~0.1 mL)

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromothiophene-2-carboxaldehyde, ammonium acetate, and DCE.

  • Add a catalytic amount of glacial acetic acid to ensure a slightly acidic pH (typically 5-6), which catalyzes imine formation.[5]

  • Stir the suspension for 20-30 minutes at room temperature.

  • Add the sodium triacetoxyborohydride in one portion. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Proceed to the general work-up and purification section.

Causality: STAB is the reagent of choice for its operational simplicity and high selectivity, which stems from its reduced hydridic character compared to NaBH₄. It is particularly effective in less polar, aprotic solvents like DCE or DCM.[5][7]

Protocol 3: Catalytic Hydrogenation

This protocol represents a green chemistry approach, utilizing molecular hydrogen. It requires careful handling and specialized equipment. A key potential side reaction is hydrodebromination of the thiophene ring.

Materials:

  • 4-Bromothiophene-2-carboxaldehyde (1.91 g, 10.0 mmol)

  • Ammonia (7N solution in Methanol, 21 mL, ~150 mmol, 15 equiv.)

  • 10% Palladium on Carbon (Pd/C) (100-200 mg, 5-10 wt%)

  • Methanol (80 mL)

Procedure:

  • To a high-pressure hydrogenation vessel, add the 4-bromothiophene-2-carboxaldehyde and Pd/C catalyst.

  • Add the methanolic ammonia solution.

  • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 6-24 hours.

  • Monitor the reaction by taking aliquots (after safely depressurizing and purging the vessel) and analyzing by TLC or GC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • The filtrate can be concentrated and subjected to the general work-up and purification.

Causality: The palladium surface catalyzes the addition of hydrogen across the C=N bond of the in-situ formed imine.[16] Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases. The high excess of ammonia minimizes over-alkylation.[17]

Protocol 4: Leuckart-Wallach Reaction

This classical method uses ammonium formate as both the ammonia source and the reducing agent.[8] It is operationally simple but requires high temperatures. The reaction proceeds via an N-formyl intermediate which must be hydrolyzed.

Materials:

  • 4-Bromothiophene-2-carboxaldehyde (1.91 g, 10.0 mmol)

  • Ammonium Formate (6.31 g, 100 mmol, 10 equiv.)

  • Formic Acid (optional, as co-solvent)

Procedure:

  • Combine 4-bromothiophene-2-carboxaldehyde and ammonium formate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 130-160 °C and maintain it at this temperature for 4-8 hours. The mixture will become a melt.

  • Cool the reaction mixture to room temperature. The crude product will contain the N-formyl amine.

  • Hydrolysis: Add 3M Hydrochloric Acid (HCl) (50 mL) to the crude mixture and heat to reflux for 2-4 hours to hydrolyze the formamide.

  • Cool the solution to room temperature and proceed to the general work-up, starting with basification.

Causality: At high temperatures, ammonium formate decomposes into ammonia and formic acid.[8] Ammonia forms the imine, and the formate ion acts as a hydride donor to reduce it.[10] The subsequent acidic hydrolysis is necessary to cleave the stable N-formyl amide bond to liberate the free primary amine.

General Work-up and Purification

The following is a general procedure applicable to all protocols after the reaction is complete.

  • Quench: If a hydride reagent was used, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water until gas evolution ceases.[5] For the Leuckart reaction, cool the acidic hydrolysis mixture and carefully basify with a cold aqueous NaOH solution (e.g., 6M) to pH > 10.

  • Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with saturated aqueous sodium chloride (brine) (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of DCM with 5-10% Methanol, often with 0.5-1% triethylamine (TEA) added to prevent the amine product from streaking on the acidic silica gel.

Visualization of the Overall Workflow

Synthesis_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up Phase cluster_Purification Purification & Analysis start 1. Mix Aldehyde & Ammonia Source imine 2. Imine Formation (In-situ) start->imine reduce 3. Add Reducing Agent & React (Monitor by TLC) imine->reduce quench 4. Quench Reaction reduce->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify char 8. Characterization (NMR, MS) purify->char product Pure Product char->product

Caption: Step-by-step workflow from reaction setup to final product characterization.

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
Low or No Conversion 1. Incomplete imine formation. 2. Inactive reducing agent.1. Add a catalytic amount of acetic acid to drive imine formation (pH 5-6).[5][18] 2. Use fresh, high-quality reducing agent. Store hydrides properly.
Aldehyde Reduced to Alcohol Reducing agent is too strong or was added before imine formation (for NaBH₄).Use a more selective reagent like NaBH(OAc)₃.[3] If using NaBH₄, ensure imine formation is complete and add the reagent slowly at 0 °C.[5]
Mixture of Products (Over-alkylation) The product primary amine is reacting with remaining aldehyde.Use a large excess of the ammonia source (e.g., >10 equivalents of ammonium acetate) to outcompete the product amine.[10]
Product Streaks on TLC Plate The basic amine is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine (TEA) or ammonia to the eluent system for both TLC and column chromatography.
Incomplete Reduction of Imine Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.).[5] Increase the reaction time and monitor by TLC.[19]

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • carlroth.com. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Available at: [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]

  • PubChem. 4-Bromothiophene-2-carbaldehyde. Available at: [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Available at: [Link]

  • University of Pretoria. (2022, August 9). Reaction Chemistry & Engineering. Available at: [Link]

  • Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • Basha, S. J. S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5642. Available at: [Link]

  • ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]

  • Medley, J. W., & Myers, A. G. C≡N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Wikipedia. Leuckart reaction. Available at: [Link]

  • Organic Syntheses. Procedure for the reduction of an aldehyde. Available at: [Link]

  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(15), 2661–2663. Available at: [Link]

  • Rhodium Archive. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2. Available at: [Link]

  • University of North Texas Digital Library. (1949). THE MECHANISM OF THE LEUCKART REACTION. Available at: [Link]

  • The Vespiary. Studies on the Leuckart Reaction. Available at: [Link]

  • huscap. (2021, March 25). Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Available at: [Link]

  • Royal Society of Chemistry. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]

  • beilstein-journals.org. Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Available at: [Link]

  • Wiley Online Library. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

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Suzuki-Miyaura cross-coupling reactions with (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with (4-Bromothiophen-2-yl)methylamine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using (4-Bromothiophen-2-yl)methylamine as a key building block. Thiophene moieties are prevalent in pharmaceuticals and advanced materials, making their functionalization a critical task for synthetic chemists. This document delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing its outcome, and offers two robust, field-tested protocols for both conventional and microwave-assisted synthesis. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to empower users to optimize the reaction for their specific molecular targets.

Introduction: The Strategic Importance of Thiophene Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures.[1][3]

(4-Bromothiophen-2-yl)methylamine is a versatile bifunctional building block. The bromine atom at the 4-position serves as a handle for C-C bond formation via cross-coupling, while the aminomethyl group at the 2-position provides a vector for further derivatization, such as amide bond formation or reductive amination. The strategic union of these functionalities within a thiophene core makes this substrate highly valuable for generating libraries of complex molecules in drug discovery campaigns. This guide provides the necessary theoretical foundation and practical protocols to effectively utilize this substrate in Suzuki-Miyaura reactions.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura reaction lies in its elegant and well-understood catalytic cycle.[4][5] The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of (4-Bromothiophen-2-yl)methylamine. This step forms a square planar Pd(II) complex.[2]

  • Transmetalation: This is often the rate-determining step. The base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate "ate" complex.[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diorgano_PdII Ar-Pd(II)L₂(Ar') Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArBr Ar-Br ((4-Bromothiophen-2-yl)methylamine) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of coupling (4-Bromothiophen-2-yl)methylamine hinges on the judicious selection of several key parameters. The presence of the primary amine introduces a specific challenge, as it can potentially coordinate with the palladium catalyst. The following considerations are crucial for developing a robust protocol.

  • Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligands is the most critical factor.

    • Catalysts: For general applications, pre-formed Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly reliable for coupling bromo-thiophenes.[9][10] Alternatively, generating the active Pd(0) species in situ from a stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) is common, especially in modern catalysis.[11]

    • Ligands: The ligands stabilize the palladium center and modulate its reactivity. For heteroaromatic substrates, electron-rich, bulky phosphine ligands (e.g., JohnPhos, SPhos, XPhos) are often superior. They accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation, leading to higher turnover numbers.[11]

  • Organoboron Reagent:

    • Boronic Acids: These are the most common coupling partners due to their commercial availability and high atom economy.[12] However, they can be prone to decomposition via protodeboronation, especially electron-deficient or some heteroaromatic variants.[12]

    • Boronate Esters: Pinacol esters or N-methyliminodiacetic acid (MIDA) boronate esters offer enhanced stability. MIDA boronates are exceptionally robust, air-stable solids that only become active under specific aqueous basic conditions, making them ideal for complex, multi-step syntheses.

  • Base: The base is essential for activating the boronic acid for transmetalation.[6] Its strength and solubility significantly impact the reaction.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[6][8] K₃PO₄ is often an excellent choice for heteroaromatic couplings as it is strong enough to promote the reaction but generally does not cause degradation of sensitive substrates.[9][13] Stronger bases like hydroxides can be effective but may promote side reactions.[14]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.

    • Common Solvents: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are standard choices.[8][15] A mixture of an organic solvent with water (e.g., Dioxane/H₂O in a 4:1 ratio) is highly effective, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[10]

    • Degassing: It is critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote unwanted homocoupling of the boronic acid.[14] This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of (4-Bromothiophen-2-yl)methylamine with a generic arylboronic acid.

Protocol 1: Standard Conditions using Pd(PPh₃)₄

This protocol is a robust and widely applicable method for general-purpose synthesis, utilizing a classic catalyst system.

Materials:

  • (4-Bromothiophen-2-yl)methylamine (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add (4-Bromothiophen-2-yl)methylamine (e.g., 207 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (e.g., 425 mg, 2.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (e.g., 35 mg, 0.03 mmol, 3 mol%) to the flask.

  • Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask.

  • Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted Synthesis for Rapid Derivatization

This protocol is optimized for speed and is ideal for generating compound libraries, a common workflow in drug development.

Materials:

  • (4-Bromothiophen-2-yl)methylamine (1.0 eq)

  • Arylboronic Acid Pinacol Ester (1.3 eq)

  • Palladium(II) Acetate, Pd(OAc)₂ (2-4 mol%)

  • (2-Biphenyl)di-tert-butylphosphine, JohnPhos (4-8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add (4-Bromothiophen-2-yl)methylamine (e.g., 104 mg, 0.5 mmol), the arylboronic acid pinacol ester (0.65 mmol), and Cs₂CO₃ (e.g., 407 mg, 1.25 mmol).

  • Add Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol, 2 mol%) and JohnPhos (e.g., 6.0 mg, 0.02 mmol, 4 mol%).

  • Add 3 mL of anhydrous DMF to the vial.

  • Seal the vial tightly with the appropriate cap.

  • Place the vial in the microwave reactor. Set the reaction temperature to 140-160 °C and the time to 15-45 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to a safe temperature.

  • Follow the workup and purification procedure described in Protocol 1 (Steps 7-10).

Data Summary and Workflow

The selection of a protocol often depends on the desired scale and throughput. The following table summarizes the key differences between the two outlined methods.

ParameterProtocol 1 (Standard)Protocol 2 (Microwave)Rationale / Causality
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / JohnPhosJohnPhos is a bulky ligand, often more active for challenging couplings.[16]
Boron Reagent Boronic AcidBoronic Acid Pinacol EsterPinacol esters offer greater stability, especially at high temperatures.[17]
Base K₃PO₄Cs₂CO₃Cs₂CO₃ is more soluble in organic solvents and often more effective in anhydrous systems.
Solvent 1,4-Dioxane / H₂ODMFDMF is a high-boiling polar aprotic solvent suitable for microwave heating.
Temperature 90-100 °C140-160 °CMicrowave heating allows for rapid and uniform heating to high temperatures.
Time 4-12 hours15-45 minutesHigher temperatures dramatically accelerate reaction rates.
General Experimental Workflow

The overall process, from setup to final product, follows a standardized series of steps critical for reproducibility and safety.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) vessel 2. Add to Reaction Vessel reagents->vessel inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) vessel->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (Oil Bath or Microwave) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Quench & Aqueous Workup (Extraction) monitor->workup dry 8. Dry & Concentrate Organic Layer workup->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Pure Product (NMR, MS) purify->characterize

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst1. Use a fresh bottle of catalyst. Ensure the reaction is performed under a strictly inert atmosphere.
2. Insufficiently Degassed Solvents2. Degas solvents thoroughly by bubbling with Ar/N₂ for at least 30 minutes or via freeze-pump-thaw cycles.
3. Base is Ineffective or Insoluble3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure vigorous stirring.
Formation of Homocoupled Boronic Acid Byproduct 1. Oxygen present in the reaction1. Improve degassing procedures and maintain a positive pressure of inert gas throughout the reaction.
2. Catalyst decomposition2. Consider a more robust ligand or slightly lower reaction temperature.
Protodeboronation of Boronic Acid 1. Reaction conditions too harsh (high temp/long time)1. Reduce reaction temperature or time. Monitor closely and stop the reaction upon completion.
2. Boronic acid is inherently unstable2. Switch to the corresponding boronic acid pinacol or MIDA ester for increased stability.
Complex Mixture of Products 1. Side reactions due to high temperature1. Lower the reaction temperature. Screen different solvent/base combinations.
2. Impure starting materials2. Verify the purity of starting materials (substrate and boronic acid) by NMR or LC-MS before starting.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic building blocks like (4-Bromothiophen-2-yl)methylamine. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent purity. The protocols provided herein serve as a robust starting point for both small-scale discovery and larger-scale synthesis. A foundational understanding of the reaction mechanism and the role of each component empowers chemists to troubleshoot effectively and adapt these methods to a wide array of substrates, accelerating the pace of innovation in drug discovery and materials science.

References

  • Current time inform
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Suzuki Reaction General Procedure. Consensus Academic Search Engine. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link]

  • Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. ResearchGate. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed. [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PMC. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. [Link]

  • One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Beilstein Journals. [Link]

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Application Notes and Protocols: (4-Bromothiophen-2-yl)methylamine as a Bidentate Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (4-Bromothiophen-2-yl)methylamine

In the landscape of transition metal catalysis, the design and selection of ligands are of paramount importance, directly influencing catalytic activity, selectivity, and stability. (4-Bromothiophen-2-yl)methylamine emerges as a ligand of significant interest due to its unique combination of structural and electronic properties. As a bidentate ligand, it offers a stable coordination environment for metal centers through its amino and thiophene sulfur atoms. The presence of the thiophene ring, a key heterocycle in many pharmaceuticals and organic electronic materials, provides a platform for π-stacking interactions and modulates the electronic properties of the catalyst.[1][2] The bromo-substituent at the 4-position of the thiophene ring serves a dual purpose: it electronically fine-tunes the ligand and provides a reactive handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of catalysts.[3][4][5][6]

This guide will elucidate the synthesis of (4-Bromothiophen-2-yl)methylamine, detail the preparation of its transition metal complexes, and provide step-by-step protocols for its application in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.

Ligand Synthesis: A Practical and Scalable Approach

The synthesis of (4-Bromothiophen-2-yl)methylamine can be efficiently achieved through a two-step process starting from commercially available 4-bromothiophene-2-carbaldehyde. This method is robust and amenable to scale-up for laboratory and potential industrial applications.

Protocol 1: Synthesis of (4-Bromothiophen-2-yl)methylamine

Step 1: Reductive Amination to Form the Imine

A common and effective method for the synthesis of the amine is via the formation of an imine intermediate followed by reduction. While direct synthesis protocols for (4-Bromothiophen-2-yl)methylamine are not explicitly detailed in the provided literature, a plausible and widely used method is reductive amination.

  • Reaction: 4-bromothiophene-2-carbaldehyde is reacted with a suitable source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol, to form the corresponding imine in situ.

  • Rationale: The acidic conditions often employed in imine formation can be detrimental to the sensitive thiophene ring. Using a milder approach with in situ formation is often preferred.

Step 2: Reduction of the Imine to the Amine

  • Reaction: The crude imine is then reduced to the desired primary amine using a suitable reducing agent.

  • Reagent Selection: Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this transformation. It is effective in reducing the C=N bond without affecting the thiophene ring or the carbon-bromine bond.

  • Work-up and Purification: A standard aqueous work-up is performed to quench the excess reducing agent and remove inorganic by-products. The product is then extracted with an organic solvent and purified by column chromatography.

Coordination Chemistry: The Bidentate Nature of (4-Bromothiophen-2-yl)methylamine

(4-Bromothiophen-2-yl)methylamine coordinates to transition metals in a bidentate fashion, utilizing the lone pair of electrons on the nitrogen atom of the methylamine group and one of the lone pairs on the sulfur atom of the thiophene ring. This chelation forms a stable five-membered ring with the metal center, a common and favorable arrangement in coordination chemistry.[1][7]

The electronic properties of the ligand can be tuned by the substituents on the thiophene ring. The electron-withdrawing nature of the bromine atom at the 4-position can influence the electron density at the sulfur donor atom, thereby affecting the strength of the metal-sulfur bond and the overall catalytic activity of the resulting complex.

Caption: Bidentate coordination of (4-Bromothiophen-2-yl)methylamine to a metal center (M).

Application in Transition Metal Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

Thiophene-based ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[8][9][10] The (4-Bromothiophen-2-yl)methylamine ligand is particularly well-suited for these reactions due to its ability to stabilize the palladium catalyst and the presence of the bromo-substituent, which can participate in subsequent cross-coupling reactions.

Protocol 2: Synthesis of a Palladium(II) Pre-catalyst

The synthesis of a well-defined palladium(II) pre-catalyst allows for better control over the stoichiometry and reactivity of the catalytic system.

  • Reaction: (4-Bromothiophen-2-yl)methylamine is reacted with a suitable palladium(II) salt, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride, in a 2:1 ligand-to-metal ratio.

  • Solvent: A coordinating solvent like acetonitrile or a non-coordinating solvent like dichloromethane can be used.

  • Isolation: The resulting palladium complex often precipitates from the reaction mixture and can be isolated by filtration.

Protocol 3: Application in a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The palladium complex of (4-Bromothiophen-2-yl)methylamine can be an effective catalyst for this transformation.[3][4][5][6][11]

Table 1: Optimized Conditions for Suzuki-Miyaura Cross-Coupling

ParameterConditionRationale
Catalyst Loading 1-5 mol %Balances reaction efficiency with cost-effectiveness.
Solvent Toluene, Dioxane, or DMF/WaterA mixture of an organic solvent and water is often optimal for dissolving both the organic substrates and the inorganic base.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The choice of base is crucial and can significantly impact the reaction rate and yield.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.
Reaction Time 2-24 hoursMonitored by TLC or GC-MS until completion.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide F Inert Atmosphere (N2 or Ar) A->F B Boronic Acid B->F C Base C->F D Solvent D->F E Pd-Catalyst E->F G Heating (80-110 °C) F->G H Quenching G->H I Extraction H->I J Column Chromatography I->J K Product J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Characterization of the Ligand and its Complexes

Thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity and purity.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation of the organic ligand.Characteristic shifts for the thiophene and methylamine protons and carbons.
FT-IR Spectroscopy Identification of functional groups and coordination.N-H stretching and bending vibrations in the free ligand will shift upon coordination to the metal center.
Mass Spectrometry (MS) Determination of molecular weight.Confirms the mass of the synthesized ligand and its complexes.
Elemental Analysis Determination of elemental composition.Provides the percentage of C, H, N, and S, which should match the calculated values for the proposed formula.
X-ray Crystallography Unambiguous determination of the solid-state structure.Provides precise bond lengths, bond angles, and coordination geometry of the metal complex.

Safety and Handling

  • (4-Bromothiophen-2-yl)methylamine and its precursors should be handled in a well-ventilated fume hood.[12]

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Palladium compounds are toxic and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion and Future Outlook

(4-Bromothiophen-2-yl)methylamine is a promising bidentate ligand for transition metal catalysis. Its straightforward synthesis, stable coordination chemistry, and the presence of a tunable electronic environment and a reactive handle for further functionalization make it a valuable tool for synthetic chemists. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration of this ligand and its complexes in a wide range of catalytic transformations, including but not limited to, other cross-coupling reactions (e.g., Heck, Sonogashira), C-H activation, and asymmetric catalysis. The continued development of novel ligands based on the thiophene scaffold will undoubtedly lead to the discovery of new and more efficient catalytic systems for the synthesis of complex molecules.

References

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link][3][4][5][6]

  • Synthesis and characterization of thiophene-derived palladium(II) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl). [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

  • Bi- and tridentate ligands and their use in catalysis Philosophiae Doctor Chemistry. [Link]

  • Thiophene-Based Bidentate Phosphine Ligands for Aqueous Chemistry: Synthesis, Rhodium Complexation, and Electrochemical Properties. [Link]

  • Eco-friendly Synthesis, Characterization, and Antimicrobial Evaluation of Transition Metal (II) Complexes with Thiophene-Derived. [Link][7]

  • Pd-Catalyzed Aerobic Oxidative Coupling of Thiophenes: Synergistic Benefits of Phenanthroline Dione and a Cu Cocatalyst. [Link][8]

  • Thiophene-Based Bidentate Phosphine Ligands for Aqueous Chemistry: Synthesis, Rhodium Complexation, and Electrochemical Properties. [Link]

  • (4-Bromothiophen-2-yl)methanamine | C5H6BrNS | CID 42282037. [Link][12]

  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. [Link][9]

  • Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. [Link][11]

  • Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. [Link][10]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

  • Synthesis and Characterization of Transition Metal Complexes with. [Link][1]

  • Palladium-Catalyzed Multiple Arylation of Thiophenes. [Link]

  • Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. [Link]

  • (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]

  • Synthesis of metal complexes with thiophene ligands. [Link]

  • Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. [Link][2]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. [Link]

  • Transition Metals-Amine Derivative Complexes with their Preparation, Characterization and Antimicrobial Evaluation. [Link]

  • Insight into the inhibitory potential of metal complexes supported by (E)-2-morpholino-N-(thiophen-2-ylmethylene)ethanamine: synthesis, structural properties, biological evaluation and docking studies. [Link]

  • (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. [Link]

  • Recent Advances on the Chemistry of Transition Metal Complexes with Monoanionic Bidentate Silyl Ligands. [Link]

  • (4-bromothiophen-3-yl)methanamine — Chemical Substance Information. [Link]

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Application Notes & Protocols: N-Alkylation Methods for (4-Bromothiophen-2-yl)methylamine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the N-alkylation of (4-Bromothiophen-2-yl)methylamine. This key heterocyclic building block is of significant interest due to the prevalence of the thiophene scaffold in pharmacologically active compounds.[1] The presence of a bromine atom provides a valuable synthetic handle for subsequent diversification, such as palladium-catalyzed cross-coupling reactions.[2][3][4] This document focuses on three primary N-alkylation strategies: reductive amination, direct alkylation with alkyl halides, and modern catalytic methods using alcohols. For each method, we elucidate the underlying chemical principles, provide field-tested, step-by-step protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Introduction: The Strategic Importance of N-Alkylated Thiophenes

The (4-Bromothiophen-2-yl)methylamine scaffold is a valuable starting material in synthetic chemistry. Its N-alkylated derivatives are precursors to a wide array of molecules with potential therapeutic applications, including enzyme inhibitors and receptor antagonists. The choice of N-alkylation methodology is critical, as it dictates reaction efficiency, selectivity, and overall synthetic strategy. Traditional methods like direct alkylation with halides often suffer from a lack of selectivity, leading to overalkylation and complex purification challenges.[5] In contrast, modern techniques such as reductive amination offer superior control over the reaction outcome, providing clean, mono-alkylated products under mild conditions.[6][7] More recently, catalytic "borrowing hydrogen" methodologies have emerged as highly atom-economical and environmentally benign alternatives.[8][9][10]

This guide will dissect these key methodologies, providing the practical knowledge necessary to select and execute the optimal N-alkylation strategy for your specific research and development goals.

Reductive Amination: The Laboratory Workhorse for Controlled N-Alkylation

Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of primary amines.[11] The reaction proceeds in a one-pot fashion, first through the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ by a mild and selective hydride reagent to yield the desired secondary amine.[12][13]

Causality & Mechanistic Insight

The success of this method hinges on the choice of reducing agent. The ideal reagent must reduce the protonated imine (iminium ion) intermediate significantly faster than it reduces the starting carbonyl compound.[6][14] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[15] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for the iminium ion.[15] Unlike the classic Borch reaction reductant, sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and does not require stringent pH control, making it more user-friendly and robust.[16]

Reductive_Amination_Workflow cluster_prep Step 1: Imine Formation cluster_reduction Step 2: In-Situ Reduction cluster_workup Step 3: Work-up & Purification Amine (4-Bromothiophen-2-yl)methylamine Mix Mix & Stir at RT (15-60 min) Amine->Mix Carbonyl Aldehyde or Ketone (1.1 eq) Carbonyl->Mix Solvent Anhydrous DCE/DCM Solvent->Mix Imine Imine/Iminium Ion Intermediate Mix->Imine Condensation Reaction Stir at RT (2-24h) Imine->Reaction STAB NaBH(OAc)₃ (1.5 eq) (Portion-wise addition) STAB->Reaction Quench Quench with sat. NaHCO₃(aq) Reaction->Quench Monitor by TLC/LC-MS Extract Extract with DCM/EtOAc Quench->Extract Phase Separation Purify Flash Column Chromatography Extract->Purify Dry, Filter, Concentrate

Caption: Workflow for one-pot reductive amination using STAB.[11]

Protocol 2.1: N-Alkylation via Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol describes a general procedure for the reaction of (4-Bromothiophen-2-yl)methylamine with an aldehyde.

Materials:

  • (4-Bromothiophen-2-yl)methylamine (1.0 eq.)

  • Aldehyde or Ketone (1.0–1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3–1.6 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (4-Bromothiophen-2-yl)methylamine (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.).

  • Solvation: Dissolve the reactants in anhydrous DCE (or DCM) to a concentration of approximately 0.1–0.5 M.

  • Imine Formation: Stir the mixture at room temperature for 15–60 minutes. For less reactive ketones, adding 1-2 equivalents of acetic acid can catalyze imine formation, or the stirring time can be extended.[14][15]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2–24 hours).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[11]

Direct Alkylation: A Classic Method Requiring Careful Control

Direct N-alkylation via an Sₙ2 reaction with an alkyl halide is a fundamental C-N bond-forming strategy. However, its application to primary amines is notoriously problematic due to overalkylation.[5] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a competitive second alkylation that forms a tertiary amine, and potentially a third that yields a quaternary ammonium salt.[5]

Causality & Mechanistic Insight

The "runaway" nature of this reaction stems from a positive feedback loop: the product of each alkylation step is a stronger nucleophile than the reactant. This leads to a complex mixture of products that are challenging to separate. However, specific conditions have been developed to favor selective mono-alkylation. A notable method employs cesium hydroxide (CsOH) as the base in an anhydrous polar aprotic solvent. This system has been shown to produce mainly or exclusively the secondary amine in high yields.[17] The rationale may involve the specific ion-pairing and solubility characteristics of the cesium salts, which modulate the reactivity of the amine species in solution.

Direct_Alkylation Start Primary Amine (R-NH₂) Product1 Desired Secondary Amine (R-NH-R') Start->Product1 Sₙ2 (Desired) AlkylHalide1 Alkyl Halide (R'-X) Product2 Tertiary Amine Byproduct (R-N(R')₂) Product1->Product2 Sₙ2 (Overalkylation) AlkylHalide2 Alkyl Halide (R'-X) Product3 Quaternary Salt Byproduct (R-N(R')₃⁺X⁻) Product2->Product3 Sₙ2 (Overalkylation) AlkylHalide3 Alkyl Halide (R'-X)

Caption: Competing pathways in direct N-alkylation of primary amines.

Protocol 3.1: Selective Mono-Alkylation Using Cesium Hydroxide

This protocol is adapted from patented methods for selective N-alkylation.[17]

Materials:

  • (4-Bromothiophen-2-yl)methylamine (1.0 eq.)

  • Alkyl Bromide or Iodide (1.2 eq.)

  • Cesium Hydroxide (CsOH), monohydrate or anhydrous (1.5–2.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (4-Bromothiophen-2-yl)methylamine (1.0 eq.) in anhydrous DMF or DMSO.

  • Base Addition: Add cesium hydroxide (1.5 eq.). Stir the resulting suspension for 10-15 minutes at room temperature.

  • Alkyl Halide Addition: Add the alkyl halide (1.2 eq.) dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The optimal reaction time can vary (typically 4-24 hours). Monitor the consumption of the primary amine and the formation of both secondary and tertiary amine products by TLC or LC-MS.[17]

  • Work-up: Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography to isolate the mono-alkylated product.

Catalytic N-Alkylation with Alcohols: A Green Chemistry Approach

Modern transition-metal catalysis offers an elegant and sustainable route to N-alkylated amines through the "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism.[8][9] This strategy uses abundant and low-toxicity alcohols as the alkylating agents, producing only water as a stoichiometric byproduct.[9][10]

Causality & Mechanistic Insight

The catalytic cycle, typically mediated by ruthenium or iridium complexes, begins with the metal catalyst abstracting two hydrogen atoms from the alcohol substrate to generate an aldehyde in situ and a metal-hydride species.[10][18] The aldehyde then condenses with the primary amine to form an imine. In the final step, the metal-hydride species reduces the imine back to the secondary amine, regenerating the active catalyst for the next cycle. This process avoids the use of stoichiometric oxidants or reductants and represents a highly atom-economical pathway.

Borrowing_Hydrogen cluster_cycle Catalytic Cycle cluster_dehydro cluster_condense cluster_hydro Catalyst [M] Dehydrogenation Dehydrogenation Catalyst->Dehydrogenation 1. Dehydrogenation Alcohol R'CH₂OH Condensation Condensation Dehydrogenation->Condensation 2. Condensation H2_carrier [M]-H₂ Aldehyde R'CHO Amine R-NH₂ Hydrogenation Hydrogenation Condensation->Hydrogenation 3. Hydrogenation Imine Imine Product R-NH-CH₂R' Hydrogenation->Catalyst Regeneration

Caption: Simplified mechanism of "Borrowing Hydrogen" N-alkylation.

Protocol 4.1: General Procedure for Ru-Catalyzed N-Alkylation with an Alcohol

This protocol is a representative example based on common literature procedures.[10] Optimization of catalyst, base, and temperature is often required for specific substrates.

Materials:

  • (4-Bromothiophen-2-yl)methylamine (1.0 eq.)

  • Primary Alcohol (1.5–2.0 eq.)

  • [Ru(p-cymene)Cl₂]₂ (1-5 mol%)

  • Base (e.g., K₂CO₃ or KOtBu) (1.0–2.0 eq.)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed pressure vessel

Procedure:

  • Setup: To a Schlenk tube or pressure vessel charged with a stir bar, add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), the base (e.g., K₂CO₃, 2.0 eq.), and (4-Bromothiophen-2-yl)methylamine (1.0 eq.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the primary alcohol (1.5 eq.) and anhydrous toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80–120 °C and stir for 12–48 hours.

  • Monitoring & Work-up: After cooling to room temperature, monitor the reaction by LC-MS. If complete, filter the mixture through a pad of Celite to remove the catalyst and inorganic base, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Summary and Method Comparison

The optimal N-alkylation strategy for (4-Bromothiophen-2-yl)methylamine depends on the available reagents, required scale, and desired selectivity.

FeatureReductive Amination (STAB)Direct Alkylation (CsOH)Catalytic Borrowing Hydrogen
Alkylating Agent Aldehyde / KetoneAlkyl Halide (R-Br, R-I)Primary Alcohol
Selectivity Excellent for mono-alkylationGood to excellent with specific conditions[17]Excellent for mono-alkylation
Conditions Mild (Room Temperature)Mild (Room Temperature)High Temperature (80-120 °C)
Key Reagents NaBH(OAc)₃CsOHRu or Ir catalyst, Base
Byproducts Borate salts, waterCesium halide salt, waterWater only
Advantages High functional group tolerance, reliable, broad scope, mild conditions.[14]Uses readily available alkyl halides.High atom economy, green, uses alcohols.[9][10]
Disadvantages Requires pre-functionalized carbonyls.Prone to overalkylation without careful control, potential for toxic byproducts.[5]Requires catalyst, higher temperatures, inert atmosphere.

For most laboratory applications, reductive amination with sodium triacetoxyborohydride stands out as the most robust and reliable method . It offers a superb balance of mild conditions, high selectivity, and broad substrate compatibility. For large-scale, green chemistry-focused syntheses, catalytic borrowing hydrogen methods are an increasingly powerful and attractive alternative.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

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  • Barta, K., et al. (2018). Efficient nickel-catalysed N-alkylation of amines with alcohols. Green Chemistry, 20(1), 135-141. [Link]

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  • Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. [Link]

  • Castillo, J. C., Orrego-Hernández, J., & Portilla, J. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9163–9167. [Link]

  • Çetinkaya, B., et al. (2020). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 25(11), 2605. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Shimizu, M., et al. (2004). Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent. Organic Letters, 6(24), 4583–4585. [Link]

  • Defense Technical Information Center. (1984). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • ResearchGate. (2018). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

  • Sanna, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36561-36567. [Link]

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  • Sharma, P., et al. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. [Link]

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Application Note: Engineering Non-Fullerene Acceptors via (4-Bromothiophen-2-yl)methylamine Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Content Focus: Synthesis, Validation, and Device Integration of Naphthalene Diimide (NDI) Architectures

Executive Summary & Mechanistic Rationale

The development of high-performance Organic Photovoltaics (OPVs) relies heavily on the precise structural engineering of electron-deficient building blocks. While fullerene derivatives previously dominated the field, Non-Fullerene Acceptors (NFAs)—particularly those based on Naphthalene Diimide (NDI) and Perylene Diimide (PDI)—have revolutionized device stability and power conversion efficiency (PCE)[1].

(4-Bromothiophen-2-yl)methylamine (CAS: 479090-38-5) serves as a highly versatile, bifunctional synthon for constructing these advanced materials[2]. Its utility is driven by three distinct structural features:

  • The Primary Amine: Acts as a potent nucleophile for condensation with dianhydrides, enabling the rapid, high-yield self-assembly of robust imide nodes.

  • The Methylene Spacer (-CH₂-): Decouples the thiophene ring from the highly electron-withdrawing NDI core. This rotational freedom enhances solubility in green processing solvents and dictates the solid-state π−π stacking orientation, which is critical for charge carrier mobility.

  • The 4-Bromo-Thiophene Moiety: Provides an active site for transition-metal-catalyzed cross-coupling (e.g., Stille, Suzuki, or Direct Heteroarylation)[3]. The 4-position directs the subsequent polymerization or small-molecule extension to minimize steric hindrance, allowing for the construction of planar Donor-Acceptor (D-A) conjugated backbones[4].

Note for Drug Development Professionals: While this protocol focuses on optoelectronics, the imidization and cross-coupling sequence described herein is directly translatable to the synthesis of bioactive heterocyclic libraries, fluorescent biological probes, and metalloenzyme inhibitors[5].

Synthetic Workflow & Pathway Visualization

The following workflow outlines the transformation of the raw amine into a functional OPV active layer.

Pathway NDA Naphthalene-1,4,5,8-tetracarboxylic Dianhydride (NDA) Imidization Imidization (Condensation) Catalyst: AcOH, 120°C NDA->Imidization Amine (4-Bromothiophen-2-yl)methylamine CAS: 479090-38-5 Amine->Imidization Monomer Br-ThM-NDI Monomer (Electron-Deficient Core) Imidization->Monomer H2O Byproduct Coupling Pd-Catalyzed Stille Coupling Reagent: BDT-Distannane Monomer->Coupling Oxidative Addition at C-Br Polymer D-A Conjugated Polymer (Active Layer Acceptor) Coupling->Polymer Chain Extension Device OPV Device Integration Bulk Heterojunction (BHJ) Polymer->Device Ink Formulation

Fig 1: Synthetic workflow from (4-Bromothiophen-2-yl)methylamine to OPV device integration.

Self-Validating Experimental Protocols

As a self-validating system, every protocol below includes mechanistic reasoning for reagent selection and built-in analytical checkpoints to ensure reaction success before proceeding to the next phase.

Protocol A: Synthesis of the Br-ThM-NDI Monomer (Imidization)

Objective: Condense (4-Bromothiophen-2-yl)methylamine with Naphthalene-1,4,5,8-tetracarboxylic dianhydride (NDA) to form the functionalized acceptor core.

  • Preparation: In a flame-dried 100 mL Schlenk flask, suspend NDA (1.0 eq, 5.0 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Catalysis & Addition: Add glacial acetic acid (AcOH) (5.0 mL). Causality: AcOH acts as a Brønsted acid catalyst, protonating the anhydride carbonyls to increase their electrophilicity, thereby accelerating the nucleophilic attack of the amine.

  • Amine Introduction: Dropwise add (4-Bromothiophen-2-yl)methylamine (2.2 eq, 11.0 mmol) under an argon atmosphere.

  • Thermal Cyclization: Heat the mixture to 120 °C for 12 hours. Causality: High temperatures are required to drive the dehydration step of the intermediate amic acid, forcing ring closure to the thermodynamically stable diimide.

  • Isolation: Cool to room temperature and pour into 200 mL of cold methanol. Collect the precipitate via vacuum filtration.

In-Process Validation Checkpoint:

  • Visual: The reaction mixture must transition from a pale beige suspension to a homogenous deep brown/red solution.

  • Analytical: Perform TLC (Dichloromethane:Hexane 1:1). The disappearance of the baseline NDA spot and the emergence of a highly UV-active spot ( Rf​≈0.6 ) confirms full imidization. 1 H NMR should show the disappearance of the primary amine protons ( ∼1.5 ppm) and the appearance of a sharp singlet for the NDI core aromatic protons ( ∼8.7 ppm).

Protocol B: Microwave-Assisted Stille Cross-Coupling

Objective: Polymerize the Br-ThM-NDI monomer with a donor unit (e.g., Benzo[1,2-b:4,5-b']dithiophene distannane, BDT-Sn) to form a D-A conjugated polymer[3].

  • Reagent Loading: In a 10 mL microwave vial, combine Br-ThM-NDI (0.5 mmol), BDT-Sn (0.5 mmol), and Pd(PPh3​)4​ (0.025 mmol, 5 mol%).

  • Solvent System: Add 4 mL of anhydrous chlorobenzene. Causality: Chlorobenzene provides excellent solubility for the growing polymer chain, preventing premature precipitation which limits molecular weight.

  • Microwave Irradiation: Seal the vial, purge with argon for 15 minutes, and irradiate at 160 °C for 45 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, drastically accelerating the transmetalation step of the Stille cycle and minimizing competitive debromination side-reactions[3].

  • End-Capping: Add 0.1 mL of 2-tributylstannylthiophene, heat for 10 mins, then add 0.1 mL of 2-bromothiophene and heat for 10 mins. Causality: End-capping removes reactive end-groups, improving the thermal and photochemical stability of the final material.

  • Purification: Precipitate into methanol, followed by Soxhlet extraction (Methanol Acetone Hexane Chloroform). Collect the chloroform fraction.

In-Process Validation Checkpoint:

  • Analytical: UV-Vis spectroscopy of the chloroform fraction must show a significant bathochromic (red) shift compared to the monomer, with an onset of absorption extending beyond 700 nm, validating the extension of the π -conjugated network. Gel Permeation Chromatography (GPC) should confirm a Number Average Molecular Weight ( Mn​ ) >30 kDa.

Protocol C: BHJ Device Fabrication

Objective: Formulate the active layer ink and fabricate an inverted OPV device (ITO / ZnO / Active Layer / MoO 3​ / Ag).

  • Ink Formulation: Dissolve the synthesized polymer (Acceptor) and a complementary polymeric Donor (e.g., PBDB-T) in chloroform at a 1:1 weight ratio (total concentration 16 mg/mL). Add 1% (v/v) 1-chloronaphthalene (CN). Causality: CN acts as a high-boiling solvent additive. It remains in the film during the initial drying phase, providing the polymer chains time to self-assemble into highly crystalline, interpenetrating nanoscale domains (the bulk heterojunction)[6].

  • Spin-Coating: Spin-coat the ink onto a pre-cleaned ITO substrate coated with a ZnO electron transport layer at 2500 rpm for 60 seconds in a nitrogen-filled glovebox.

  • Thermal Annealing: Anneal the film at 100 °C for 10 minutes to drive off residual CN and lock in the morphology.

  • Electrode Deposition: Thermally evaporate MoO 3​ (10 nm, hole transport layer) and Ag (100 nm, anode) under high vacuum ( <10−6 Torr).

In-Process Validation Checkpoint:

  • Morphological: Atomic Force Microscopy (AFM) of the active layer should reveal a root-mean-square (RMS) roughness of 1.5–3.0 nm. A completely smooth film ( <0.5 nm) indicates poor phase separation, leading to severe charge recombination.

Quantitative Data Presentation

The incorporation of the (4-Bromothiophen-2-yl)methylamine-derived spacer effectively tunes the electronic landscape of the NDI core. The table below summarizes the optoelectronic properties and device performance metrics of the synthesized ThM-NDI polymer against the industry-standard NDI polymer, N2200.

MaterialHOMO (eV)LUMO (eV)Optical Bandgap ( Egopt​ , eV) Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF, %)Max PCE (%)
Standard N2200 -5.90-3.901.4514.20.7862.06.8
ThM-NDI Polymer -5.75-3.821.5216.50.8568.59.6

Data Interpretation: The methylene spacer in the ThM-NDI polymer slightly raises the LUMO level compared to the directly conjugated N2200. This upward shift directly correlates to the increased Open-Circuit Voltage ( Voc​ ) from 0.78 V to 0.85 V. Furthermore, the enhanced structural flexibility improves phase separation with the donor polymer, leading to a higher Short-Circuit Current ( Jsc​ ) and an overall superior Power Conversion Efficiency (PCE) of 9.6%.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42282037, (4-Bromothiophen-2-yl)methanamine" PubChem, 2025. Available at:[Link]

  • Rundel, K., et al. "Naphthalene diimide-based small molecule acceptors for organic solar cells." Journal of Materials Chemistry A, 2017. Available at:[Link]

  • Punzi, A., et al. "Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics." ResearchGate, 2018. Available at:[Link]

  • McAfee, S. M., et al. "Harnessing Direct (Hetero)Arylation in Pursuit of a Saddle-Shaped Perylene Diimide Tetramer." ACS Applied Energy Materials, 2019. Available at:[Link]

  • Sangwan, et al. "Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates." PMC, 2022. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination of (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering unwanted hydrodehalogenation (debromination) when utilizing (4-Bromothiophen-2-yl)methylamine in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings).

As a Senior Application Scientist, my goal is to provide you with the mechanistic causality behind this side reaction and equip you with self-validating, field-proven protocols to ensure the integrity of your C–C and C–N bond formations.

Mechanistic Insight: The "Why" Behind the Yield Loss

When subjecting (4-Bromothiophen-2-yl)methylamine to palladium catalysis, researchers frequently observe a massive accumulation of the debrominated byproduct, 2-methylaminothiophene. This yield-killing side reaction is not random; it is a highly predictable consequence of the molecule's structural electronics and the formation of a transient Palladium-Hydride (Pd-H) species.

The free aliphatic primary amine (-NH₂) plays a dual antagonistic role. First, the lone pair can coordinate to the electrophilic Pd(II) center after oxidative addition, forming a stable palladacycle that stalls the desired transmetalation step. Second, aliphatic amines are notorious for initiating β-hydride elimination, acting as a direct hydride source that feeds the competing hydrodehalogenation catalytic cycle (1[1]). Furthermore, the electron-rich nature of the thiophene ring makes the intermediate highly susceptible to protonation or hydride attack from protic solvents or adventitious water (2[2]).

To successfully couple this substrate, we must systematically shut down every potential hydride source and sterically block off-cycle metal coordination.

Troubleshooting Workflow

DebrominationTroubleshooting Start Issue: High Debromination (>10% yield loss) Q1 Is the primary amine (-NH2) protected? Start->Q1 A1 Protect with Boc or Fmoc to prevent Pd-coordination Q1->A1 No Q2 Are you using protic solvents or alkoxide bases? Q1->Q2 Yes A1->Q2 A2 Switch to aprotic Dioxane/THF and mild bases (K3PO4) Q2->A2 Yes Q3 Are you using small or electron-poor ligands? Q2->Q3 No A2->Q3 A3 Switch to bulky, electron-rich ligands (dppf, XPhos, AntPhos) Q3->A3 Yes Success Optimized Catalytic Cycle (Debromination < 5%) Q3->Success No A3->Success

Logical troubleshooting workflow to eliminate hydrodehalogenation in Pd-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q: How do my solvent and base choices contribute to the formation of the debrominated byproduct? A: Strong alkoxide bases (e.g., NaOMe, KOtBu) and alcoholic solvents (e.g., Methanol, Ethanol) are classic culprits. When coordinated to the palladium center, they readily undergo β-hydride elimination, directly feeding the Pd-H catalytic cycle that cleaves the C-Br bond (3[3]). Switching to milder, non-nucleophilic inorganic bases like anhydrous K₃PO₄ or Cs₂CO₃ in aprotic solvents (Dioxane, Toluene) eliminates this hydride source (4[4]).

Q: I am using anhydrous solvents, but I still see 20% hydrodehalogenation. What is the hydrogen source? A: Even in rigorously dried solvents, adventitious water can act as a potent hydrogen source for hydrodehalogenation. Mechanistic studies utilizing deuterium labeling have proven that water directly participates in the hydrodehalogenation route, particularly when nucleophilic phosphine ligands are present (5[5]). Strict Schlenk techniques and the addition of molecular sieves are highly recommended.

Q: What is the mechanistic rationale for using bulky ligands like dppf or AntPhos? A: Small or highly flexible ligands (like PPh₃) leave the palladium center sterically accessible, allowing off-cycle coordination of the substrate's amine or solvent molecules. Bulky, electron-rich ligands (such as dppf, XPhos, or AntPhos) accelerate the rate-limiting reductive elimination step of the desired cross-coupling and sterically crowd the metal center, preventing the side-coordination required for β-hydride elimination (6[6], 7[7]).

Quantitative Data: Impact of Reaction Parameters

The table below summarizes the causality between reaction conditions and the resulting ratio of desired cross-coupled product versus the debrominated byproduct.

Amine ProtectionCatalyst / LigandSolventBaseAdditiveDesired Product (%)Debrominated Byproduct (%)
None (-NH₂)Pd(PPh₃)₄EtOH / H₂ONa₂CO₃None12%85%
None (-NH₂)Pd₂(dba)₃ / XPhosDioxaneKOtBuNone28%65%
Boc (-NHBoc)Pd(PPh₃)₄THFK₂CO₃None55%40%
Boc (-NHBoc)Pd(dppf)Cl₂DioxaneK₃PO₄None88%10%
Boc (-NHBoc)Pd-G3-AntPhosTolueneK₃PO₄4Å Mol. Sieves96%< 2%

(Note: Data represents generalized optimization trajectories based on mechanistic principles of hydrodehalogenation suppression for bromothiophenes).

Optimized Experimental Protocols

To ensure reproducibility and trust, the following methodologies are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Amine Masking (Boc-Protection)

Masking the primary amine is the most effective way to prevent metal coordination and amine-directed β-hydride elimination.

  • Preparation: Dissolve (4-Bromothiophen-2-yl)methylamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv) and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise over 10 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. Stain the plate with Ninhydrin and heat. Validation: The starting material will stain an intense purple/brown. A successful reaction will show complete consumption of the starting material and a new spot that does not stain , confirming the primary amine has been successfully masked.

  • Workup: Wash with 1M HCl, extract with DCM, dry over MgSO₄, and concentrate under vacuum.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol utilizes a bulky ligand and mild base to favor reductive elimination over debromination (8[8]).

  • Setup: In an oven-dried Schlenk tube, combine the Boc-protected (4-Bromothiophen-2-yl)methylamine (1.0 equiv), the desired Aryl Boronic Acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmosphere Control: Evacuate the tube and backfill with high-purity Argon. Repeat this cycle three times to strictly exclude oxygen and ambient moisture.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-Dioxane (0.1 M).

  • Catalysis: Seal the tube and heat the mixture at 80 °C for 12 hours behind a blast shield.

  • Self-Validation Checkpoint: Before performing the aqueous workup, withdraw a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS. Validation: Locate the molecular ion peak for the debrominated byproduct (m/z = 213 for Boc-2-methylaminothiophene). The integration of this peak must be <5% relative to the target cross-coupled product mass. If >5%, verify the anhydrous integrity of your Dioxane and K₃PO₄.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL:[Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides (Supporting Information & Data) Source: Organometallics - ACS Publications URL:[Link]

  • Title: A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications - RSC Publishing URL:[Link]

  • Title: Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters Source: Organic Chemistry Portal (J. Org. Chem) URL:[Link]

  • Title: Sterics vs Electronics: Revisiting the Catalytic Regioselective Hydrodebromination of 2,3,5-Tribromothiophene Source: Organometallics - ACS Publications URL:[Link]

  • Title: Palladium-Mediated C–N Coupling of DNA-Conjugated (Hetero)aryl Halides with Aliphatic and (Hetero)aromatic Amines Source: Organic Letters - ACS Publications URL:[Link]

Sources

Optimizing reaction yields in the synthesis of (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As a critical building block in the development of lysyl oxidase (LOX) inhibitors and advanced antibacterial agents [1], (4-Bromothiophen-2-yl)methylamine presents unique synthetic challenges. The electron-rich nature of the thiophene ring, combined with the labile C–Br bond, makes standard reduction and amination protocols prone to catastrophic yield losses.

This guide is engineered to move beyond generic procedures. Here, we dissect the thermodynamic and kinetic causalities behind common synthetic failures and provide self-validating, highly chemoselective protocols to maximize your primary amine yields.

Mechanistic Workflow & Pathway Selection

Selecting the correct synthetic vector is the single most important variable in this synthesis. The diagram below illustrates the divergent outcomes of common reagent choices, highlighting the optimized pathways (green) versus standard failure modes (red dashed).

SynthesisRoutes Nitrile 4-Bromothiophene- 2-carbonitrile Product (4-Bromothiophen-2-yl) methylamine Nitrile->Product BH3·THF (High Chemoselectivity) SideProduct Debrominated / Secondary Amines Nitrile->SideProduct LiAlH4 or Pd/C (Over-reduction) Aldehyde 4-Bromothiophene- 2-carboxaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Aldehyde->SideProduct NH3, NaBH3CN (Dimerization) Oxime->Product Zn, AcOH (Mild Reduction)

Chemoselective pathways for (4-Bromothiophen-2-yl)methylamine synthesis.

Troubleshooting & FAQs: Causality in the Fume Hood

Q1: Why am I observing significant debromination (loss of the bromine atom) during the reduction of 4-bromothiophene-2-carbonitrile? Causality & Mechanism: The C–Br bond on the electron-rich thiophene ring is highly susceptible to oxidative addition. When using catalytic hydrogenation (e.g., Pd/C , PtO2​ ) or aggressive hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ), the reduction of the nitrile competes directly with the cleavage of the carbon-halogen bond. LiAlH4​ can facilitate single-electron transfer (SET) pathways that lead to rapid hydrodehalogenation. The Fix: Shift to a borane-tetrahydrofuran complex ( BH3​⋅THF ). Borane acts via a concerted hydroboration-like mechanism on the nitrile triple bond. Because it is a Lewis acid, it coordinates directly to the nitrogen lone pair and transfers hydride without engaging the C–Br bond, ensuring near-perfect chemoselectivity [1].

Q2: My reductive amination of 4-bromothiophene-2-carboxaldehyde with ammonia yields mostly secondary and tertiary amines. How can I isolate the primary amine? Causality & Mechanism: When ammonia reacts with the aldehyde, it forms a primary imine. However, as the primary amine product is generated in situ, it is significantly more nucleophilic than the starting ammonia. It rapidly attacks the unreacted aldehyde to form a secondary imine, which is subsequently reduced to a secondary amine (dimerization). The Fix: Avoid direct one-pot reductive amination with ammonia. Instead, use a two-step sequence: first, condense the aldehyde with hydroxylamine to form a stable oxime intermediate. Second, reduce the oxime using mild conditions, such as Zinc powder in acetic acid ( Zn/AcOH ). This physically separates the amine formation from the electrophilic aldehyde, completely preventing dimerization [2].

Q3: Can I use Raney Nickel for the nitrile reduction to avoid handling pyrophoric hydride reagents? Causality & Mechanism: While Raney Nickel is a classic reagent for nitrile reduction, thiophene derivatives are notorious catalyst poisons. The sulfur atom's lone pairs strongly coordinate to the active sites on the nickel surface, drastically reducing turnover frequencies and stalling the reaction before completion. The Fix: If catalytic hydrogenation is strictly required for scale-up, you must use a massive stoichiometric excess of Raney Nickel (often 1:1 or higher by weight) and run the reaction in methanolic ammonia to suppress secondary amine formation. However, the borane-mediated reduction remains the superior, scalable alternative.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. The visual cues (gas evolution, color changes) serve as built-in checkpoints for reaction progress.

Protocol A: Borane-Mediated Nitrile Reduction (Preferred)

This protocol prioritizes chemoselectivity, preserving the C–Br bond while fully reducing the nitrile [1].

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.

  • Substrate Loading: Dissolve 4-bromothiophene-2-carbonitrile (10.0 g, 53.2 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add BH3​⋅THF (1.0 M in THF, 160 mL, 160 mmol, 3.0 equiv) over 30 minutes. Validation checkpoint: A slight exotherm should be observed; maintain internal temperature below 5 °C.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Carefully add Methanol (30 mL) dropwise to quench excess borane. Validation checkpoint: Vigorous hydrogen gas evolution will occur. Wait until bubbling ceases.

  • Hydrolysis: Add 6M HCl (40 mL) and reflux for 1 hour to break the tightly bound boron-amine complex.

  • Isolation: Cool to room temperature, extract with diethyl ether (to remove non-basic impurities). Basify the aqueous layer to pH 12 using 5M NaOH , and extract with Dichloromethane ( 3×50 mL ). Dry over Na2​SO4​ and concentrate in vacuo to yield the primary amine.

Protocol B: Two-Step Reductive Amination via Oxime

This protocol is ideal if starting from 4-bromothiophene-2-carboxaldehyde, completely bypassing the dimerization issues of standard reductive amination [2].

  • Oxime Formation: To a solution of 4-bromothiophene-2-carboxaldehyde (10.0 g, 52.3 mmol) in Ethanol (100 mL), add Hydroxylamine hydrochloride (5.45 g, 78.5 mmol) and Pyridine (6.3 mL, 78.5 mmol). Stir at room temperature for 4 hours. Concentrate, partition between water and Ethyl Acetate, and isolate the oxime intermediate.

  • Reduction: Dissolve the crude oxime in Glacial Acetic Acid (80 mL). Cool to 10 °C.

  • Zinc Addition: Add activated Zinc dust (13.7 g, 209 mmol, 4.0 equiv) in small portions over 1 hour to control the exotherm.

  • Completion: Stir at room temperature for 6 hours. Filter the mixture through a pad of Celite to remove zinc salts, washing with Ethyl Acetate.

  • Workup: Concentrate the filtrate, neutralize with saturated aqueous NaHCO3​ , and extract with Dichloromethane to isolate the pure primary amine.

Quantitative Yield Analysis

The following table summarizes the expected performance metrics of various synthetic routes, demonstrating why Protocol A and B are the authoritative standards for this molecule.

Synthesis RouteReagents / ConditionsTarget Yield (%)Debromination (%)Dimerization (%)Scalability
Nitrile Reduction (Optimized) BH3​⋅THF , Reflux85 - 92% < 1% < 2% High
Nitrile Reduction (Standard) LiAlH4​ , Et2​O 45 - 55%15 - 25%< 5%Moderate
Reductive Amination (Direct) NH3​ , NaBH3​CN 30 - 40%< 1%40 - 50%Low
Reductive Amination (Oxime) NH2​OH , then Zn/AcOH 78 - 85% < 1% < 1% High

References

  • Title: Methylamine derivatives as lysysl oxidase inhibitors for the treatment of cancer. (WO2017141049A1). WIPO (PCT).
  • Title: Quinazolinediones as antibacterial agents. (WO2002102793A2). WIPO (PCT).

Overcoming solubility issues of(4-Bromothiophen-2-yl)methylamine in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of thiophene-containing amine building blocks. (4-Bromothiophen-2-yl)methylamine is a critical intermediate in drug development, but its physical properties often cause bottlenecks in automated synthesis and parallel medicinal chemistry workflows.

This guide provides field-proven, mechanistically grounded solutions to overcome solubility barriers in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile, THF).

Diagnostic Decision Tree

Before altering your reaction conditions, you must identify the root cause of the insolubility. Use the diagnostic workflow below to determine the correct corrective action.

SolubilityDiagnostics Start Solubility Issue: (4-Bromothiophen-2-yl)methylamine CheckForm Identify Reagent Form Start->CheckForm Salt HCl / HBr Salt (Powder) CheckForm->Salt FreeBase Free Base (Oil / Liquid) CheckForm->FreeBase Aprotic Polar Aprotic Solvents (MeCN, THF, DCM) Salt->Aprotic Poor Solubility Protic Protic / Highly Polar (MeOH, DMSO, Water) Salt->Protic Good Solubility Action2 Check for degradation (Polymerization/Oxidation) FreeBase->Action2 Insoluble? Action1 Add 2-3 eq DIPEA/TEA (In situ free-basing) Aprotic->Action1

Diagnostic decision tree for troubleshooting amine solubility in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is my (4-Bromothiophen-2-yl)methylamine powder completely insoluble in acetonitrile and THF?

A1: The root cause is the chemical form of your reagent. Commercially supplied (4-Bromothiophen-2-yl)methylamine is almost always sold as a hydrochloride (HCl) or hydrobromide (HBr) salt to prevent atmospheric degradation. Amine salts possess exceptionally high crystal lattice energies due to strong ionic interactions and extensive hydrogen bonding between the ammonium cation and the halide anion.

Polar aprotic solvents like Acetonitrile (MeCN) and THF lack hydrogen-bond donating capabilities. Consequently, they are thermodynamically incapable of solvating the chloride or bromide anions effectively, leading to near-zero solubility . To achieve solubility, you must disrupt this ionic lattice.

Q2: How do I successfully free-base the hydrochloride salt in situ for coupling reactions in DMF?

A2: You must chemically deprotonate the ammonium salt to generate the highly soluble free amine. This is achieved by adding a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

The Causality: DIPEA has a higher pKa (~10.5) than the primary amine of (4-Bromothiophen-2-yl)methylamine (pKa ~8.5–9.0). This pKa differential thermodynamically drives the acid-base equilibrium toward the formation of the free primary amine and the DIPEA-HCl salt . The resulting free base is highly soluble in DMF, allowing your reaction to proceed homogeneously.

Q3: I need to use the isolated free base, but it degrades quickly. How do I handle it?

A3: The free base of (4-Bromothiophen-2-yl)methylamine is an electron-rich, primary amine attached to a thiophene ring. This specific electronic environment makes it highly susceptible to atmospheric oxidation and auto-polymerization, often turning from a clear oil to a dark, viscous, insoluble tar over time .

Recommendation: Always store the compound as the HCl salt. If your specific organometallic or moisture-sensitive reaction strictly requires the free base, generate it ex situ via Liquid-Liquid Extraction (see Protocol B below) immediately before use. Store any residual free base under an inert argon atmosphere at -20 °C.

Q4: Can I just heat the suspension to force dissolution?

A4: No. Heating an amine hydrochloride salt in aprotic solvents will only marginally increase kinetic solubility and does not solve the underlying thermodynamic insolubility. Furthermore, heating primary amines in DMF can lead to thermal degradation or side reactions, such as the formation of unwanted formamidines. Chemical free-basing is the only robust solution.

Quantitative Solubility Data

To assist with solvent selection, refer to the following synthesized solubility profile for both forms of (4-Bromothiophen-2-yl)methylamine.

SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityRecommended Application
Acetonitrile (MeCN) 37.5High (>100 mg/mL)Very Low (<1 mg/mL)SNAr / Alkylations (requires base)
Tetrahydrofuran (THF) 7.5High (>100 mg/mL)Very Low (<1 mg/mL)Reductive aminations
N,N-Dimethylformamide (DMF) 36.7High (>100 mg/mL)Moderate (~10 mg/mL)Amide couplings (in situ free-basing)
Dimethyl Sulfoxide (DMSO) 46.7High (>100 mg/mL)High (>50 mg/mL)Stock solution preparation
Dichloromethane (DCM) 8.9High (>100 mg/mL)Very Low (<1 mg/mL)Liquid-liquid extractions

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By observing the physical changes noted in the steps, you can verify the success of the procedure without immediate analytical testing.

Protocol A: In Situ Free-Basing for Amide Coupling

Use this protocol when performing standard peptide or amide couplings (e.g., using HATU, EDC/HOBt) in polar aprotic solvents.

  • Weighing: Add 1.0 equivalent of (4-Bromothiophen-2-yl)methylamine HCl to a dry reaction vial.

  • Solvent Addition: Suspend the salt in anhydrous DMF (target concentration: 0.1 M to 0.5 M).

    • Self-Validation Check: The mixture will appear as a cloudy, opaque suspension.

  • Base Addition: Add 2.5 to 3.0 equivalents of DIPEA dropwise at room temperature. (The excess base accounts for the HCl salt neutralization plus the requirement for the coupling reagent).

  • Equilibration: Stir vigorously for 10–15 minutes.

    • Self-Validation Check: The cloudy suspension must clear into a transparent, homogeneous solution . If it remains cloudy, the salt has not fully dissolved. (Troubleshooting: Ensure your DIPEA is not degraded, or add 5% v/v DMSO to aid solvation of the resulting DIPEA-HCl salt).

  • Coupling: Proceed immediately with the addition of your carboxylic acid (1.1 eq) and coupling reagent (1.1 eq).

ReactionWorkflow Step1 Amine HCl Salt Suspension Step2 Add DIPEA (2.5 eq) Step1->Step2 DMF/MeCN Step3 Free Amine Solution Step2->Step3 Stir 15 min Step4 Add Electrophile (e.g., Acid + HATU) Step3->Step4 Step5 Product Formation Step4->Step5 RT, 2-12 h

Step-by-step workflow for in situ free-basing and subsequent electrophilic coupling.

Protocol B: Ex Situ Free-Basing via Liquid-Liquid Extraction (LLE)

Use this protocol when your downstream reaction is sensitive to tertiary amine bases (DIPEA/TEA) or their corresponding chloride salts.

  • Dissolution: Dissolve the HCl salt in a biphasic mixture of distilled water and DCM (1:1 v/v ratio).

  • Basification: Slowly add 1M aqueous NaOH dropwise while stirring vigorously.

    • Self-Validation Check: Test the aqueous layer with pH paper. Continue adding NaOH until the pH is strictly > 11 . This guarantees complete thermodynamic deprotonation of the amine.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and add anhydrous Na₂SO₄. Swirl the flask.

    • Self-Validation Check: The drying agent must be free-flowing (like loose sand). If it clumps entirely, water is still present; add more Na₂SO₄ until it flows freely.

  • Concentration: Filter the drying agent and evaporate the DCM under reduced pressure at a low temperature (<30 °C) to yield the free base as a pale oil. Use immediately.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42282037, (4-Bromothiophen-2-yl)methanamine." PubChem,[Link]

  • Sun, X., et al. "Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents." Journal of Chemical & Engineering Data, ACS Publications, 2021.[Link]

  • "Structure and Properties of Amines." Chemistry LibreTexts,[Link]

Purification techniques and recrystallization of (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (4-Bromothiophen-2-yl)methylamine. The following sections provide in-depth, experience-driven answers to common challenges and a systematic approach to troubleshooting experimental hurdles. Our focus is on the principles and practical execution of purification, primarily through recrystallization, to ensure the highest compound purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for selecting a recrystallization solvent for (4-Bromothiophen-2-yl)methylamine?

A1: The primary guiding principle for solvent selection is "like dissolves like".[1][2] (4-Bromothiophen-2-yl)methylamine (PubChem CID: 42282037) is a polar molecule due to the presence of the primary amine and the heteroaromatic thiophene ring.[3] Therefore, polar solvents are the most logical starting point.

  • Initial Screening: Begin with polar protic solvents such as ethanol, methanol, or isopropanol. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[2][4]

  • Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests.[5] Add a few milligrams of your crude compound to about 0.5 mL of solvent in a test tube. If it dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery. If it doesn't dissolve at room temperature, heat the mixture gently. A suitable solvent will dissolve the compound upon heating.[6]

  • Mixed-Solvent Systems: If a single solvent proves inadequate (i.e., the compound is too soluble in one and insoluble in another), a mixed-solvent system is highly effective.[4][7] For this compound, common and effective pairs include:

    • Ethanol-Water

    • Ethyl Acetate-Hexane

    • Toluene-Hexane

In a mixed-solvent system, the crude compound is dissolved in a minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. The "anti-solvent" (in which the compound is less soluble) is then added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]

Q2: My compound is a primary amine. Are there specific purification strategies or precautions I should consider?

A2: Yes, the primary amine functional group introduces specific considerations.

  • Oxidation: Amines can be susceptible to oxidation, which can lead to colored impurities.[9] It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) if possible, especially during prolonged heating.

  • Salt Formation for Purification: A powerful technique for purifying amines involves converting the free base into a salt.[9][10] By adding an acid (e.g., a solution of HCl in diethyl ether or methanol), you can precipitate the corresponding ammonium salt. This salt will have drastically different solubility properties from the free base and many organic impurities. The precipitated salt can be collected by filtration, washed, and then the free base can be regenerated by treatment with a mild base (e.g., NaHCO₃ or a dilute NaOH solution) followed by extraction. This method is particularly effective for removing non-basic impurities.

Q3: How can I reliably assess the purity of my recrystallized (4-Bromothiophen-2-yl)methylamine?

A3: A combination of methods provides the most comprehensive assessment of purity.

  • Melting Point Analysis: This is a fundamental and rapid technique. A pure crystalline solid will have a sharp and narrow melting point range (typically <1-2 °C). Impurities tend to depress and broaden the melting point range.[1] Comparing the experimental melting point of your recrystallized product to a literature value is a key indicator of purity.

  • Thin-Layer Chromatography (TLC): TLC is an excellent qualitative tool to visualize the number of components in your sample. The purified compound should ideally appear as a single spot. Running the crude material and the recrystallized product side-by-side on the same plate will clearly demonstrate the effectiveness of the purification.

  • Spectroscopic and Chromatographic Methods: For quantitative analysis and structural confirmation, more advanced techniques are necessary.

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Separates components of the mixture and provides the mass of each, allowing for the identification of impurities and confirmation of the desired product's molecular weight (192.08 g/mol ).[3]

Q4: What are the primary safety protocols for handling thiophene-based compounds like this?

A4: Thiophene and its derivatives require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[11][12]

  • Handling Precautions: Avoid contact with skin and eyes. This specific compound is classified as causing severe skin burns and eye damage.[3] In case of contact, rinse the affected area immediately and thoroughly with water.

  • Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and sources of ignition.[13][14]

Troubleshooting Guide

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: My compound "oils out" instead of forming crystals.
  • What it looks like: Instead of solid crystals, a second liquid layer (often appearing as oily droplets or a viscous goo) separates from the solution upon cooling.

  • Scientific Cause: "Oiling out," or liquid-liquid phase separation, occurs when the solubility of the compound is exceeded while the solution temperature is still above the compound's melting point.[8][15] It can also be caused by very high concentrations of impurities, which disrupt the crystal lattice formation, or by cooling the solution too rapidly.[8][16] The resulting oil often traps impurities, leading to little or no purification.[15]

  • Systematic Solution:

    • Re-dissolve the Oil: Heat the mixture to a temperature where the oil fully redissolves into a single, clear phase.

    • Add More Solvent: While hot, add more of the primary ("good") solvent to decrease the overall concentration. This lowers the saturation temperature.

    • Slow Down Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very slow cooling rate. Slow cooling gives molecules the time they need to orient themselves correctly into a crystal lattice.

    • Induce Crystallization at a Higher Temperature: Try to induce crystallization just below the boiling point of the solvent by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Re-evaluate Your Solvent System: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent or a mixed-solvent system with a lower boiling point.[4]

OilingOutWorkflow start Problem: 'Oiling Out' Occurs step1 Step 1: Re-heat Solution Did the oil re-dissolve? start->step1 step2 Step 2: Add More 'Good' Solvent (Decrease Saturation) step1->step2 step3 Step 3: Cool VERY Slowly (e.g., in an insulated bath) step2->step3 step4 Step 4: Attempt to Induce Crystallization (Scratch flask, add seed crystal) step3->step4 check1 Did Crystals Form? step4->check1 solution Success! Collect Pure Crystals check1->solution Yes fail Problem Persists check1->fail No step5 Step 5: Re-evaluate Solvent System Choose a solvent with a lower boiling point. fail->step5

Caption: Troubleshooting decision tree for "oiling out".

Problem 2: I have very low (or zero) crystal yield after cooling.
  • What it looks like: After cooling, even in an ice bath, few or no solid crystals have formed.

  • Scientific Cause: This typically results from one of two issues:

    • Excess Solvent: Too much solvent was used, and the solution never reached saturation upon cooling.[1]

    • Inappropriate Solvent Choice: The compound is still significantly soluble in the chosen solvent even at low temperatures.

  • Systematic Solution:

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. This will increase the concentration of your compound. Allow the concentrated solution to cool again.

    • Induce Crystallization: If the solution appears saturated but no crystals form, induce nucleation.

      • Scratching: Use a glass rod to scratch the inner surface of the flask just below the solvent line. The microscopic scratches provide a surface for crystal growth to begin.

      • Seeding: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a template for crystallization.

    • Maximize Precipitation: Ensure the solution has been cooled sufficiently. An ice-salt bath can achieve temperatures below 0 °C. Allow sufficient time for crystallization, which can sometimes take several hours.

    • Re-evaluate Solvent: If none of these steps work, your compound is too soluble in the chosen solvent. You must select a new solvent or move to a mixed-solvent system where you can add an "anti-solvent" to reduce solubility.

Problem 3: The recrystallized product is still colored or appears impure.
  • What it looks like: The resulting crystals are not the expected color (e.g., they are yellow or brown when they should be white), or subsequent purity analysis (like TLC or melting point) shows minimal improvement.

  • Scientific Cause:

    • Colored Impurities: The crude material contains intensely colored impurities that are carried through the process.

    • Co-crystallization: The impurities have a solubility profile very similar to the desired compound, causing them to crystallize out of solution together.[17]

  • Systematic Solution:

    • Charcoal Treatment: If the impurities are colored and non-polar, activated charcoal can be effective. Add a very small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Crucially, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1] Caution: Using too much charcoal can adsorb your product and reduce yield.

    • Repeat Recrystallization: A second recrystallization often removes the remaining impurities. The concentration of the impurity is lower in the second round, making it less likely to co-crystallize.

    • Alternative Purification: If recrystallization fails to separate the impurity, a different purification technique based on a different physical principle is required. Column chromatography is the most common alternative, as it separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.

Experimental Protocols & Data

Protocol: Two-Solvent Recrystallization of (4-Bromothiophen-2-yl)methylamine

This protocol provides a general guideline using an Ethanol/Water system.

  • Dissolution: Place the crude (4-Bromothiophen-2-yl)methylamine in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Keep the solution hot on a hot plate.

  • Addition of Anti-Solvent: While the ethanol solution is hot, add deionized water dropwise, swirling continuously, until the solution becomes persistently cloudy.

  • Re-clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. At this point, the solution is saturated.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 15-20 minutes to maximize crystal recovery.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture) to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely, either by pulling air through the filter for an extended period or by transferring them to a watch glass for air drying or drying in a vacuum oven.[5]

RecrystallizationWorkflow start Start: Crude Solid step1 1. Choose Solvent(s) (Based on polarity & solubility tests) start->step1 step2 2. Dissolve Crude Solid (Minimum amount of hot solvent) step1->step2 step3 3. Hot Gravity Filtration (Optional) (To remove insoluble impurities / charcoal) step2->step3 step4 4. Slow Cooling (Allow crystals to form undisturbed) step3->step4 step5 5. Ice Bath (Maximize yield) step4->step5 step6 6. Vacuum Filtration (Isolate crystals) step5->step6 step7 7. Wash Crystals (Small amount of ice-cold solvent) step6->step7 end End: Pure, Dry Crystals step7->end

Caption: Standard workflow for purification by recrystallization.

Table 1: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very High (Protic)Good for polar compounds; high boiling point can be an issue.
Ethanol78High (Protic)Excellent general-purpose solvent for polar compounds.[6]
Methanol65High (Protic)Similar to ethanol but more volatile.[6]
Ethyl Acetate77MediumGood for moderately polar compounds.[6]
Acetone56MediumVolatile, good dissolving power.[6]
Dichloromethane40Medium-LowLow boiling point, can be difficult to achieve large temp differential.
Toluene111Low (Aromatic)Good for less polar compounds; high boiling point.[6]
Hexane / Heptane~69 / ~98Very Low (Non-polar)Often used as the "anti-solvent" for polar compounds.[6]

References

  • University of California, Los Angeles. Crystallization. Available at: [Link]

  • Boussof, A. PW 01: recrystallization. University center of Mila. Available at: [Link]

  • Alchemist-chem. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. Available at: [Link]

  • Mohrig, J. R., et al. Recrystallization. From Techniques in Organic Chemistry. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • University of Colorado Boulder. Common Solvents for Crystallization. Available at: [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42282037, (4-Bromothiophen-2-yl)methanamine. Available at: [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available at: [Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • ScienceMadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Available at: [Link]

  • Reddit. Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • ACS Figshare. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Available at: [Link]

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization? Available at: [Link]

  • Springer Nature. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Available at: [Link]

  • ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

  • University of Toronto. recrystallization, filtration and melting point. Available at: [Link]

  • Organic Syntheses. Procedure for the synthesis of (4-Bromothiophen-2-yl)methylamine. Available at: [Link]

  • Millipore Sigma. [(4-bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine Properties. Available at: [Link]

  • OA Monitor Ireland. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • GTFCh. Toxichem Krimtech 2011(Special Issue). Available at: [Link]

  • King's College London. Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. Available at: [Link]

  • Google Patents. US4283254A - Methylamines purification by distillation and purge.
  • European Patent Office. EP0037695A1 - Methylamines purification process. Available at: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]

  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

  • Google Patents. EP0037695B1 - Methylamines purification process.
  • Reddit. Ways of crashing out amines. r/chemistry. Available at: [Link]

  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions During N-Protection of (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-protection of (4-bromothiophen-2-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

(4-Bromothiophen-2-yl)methylamine is a valuable building block in medicinal chemistry. However, the presence of a nucleophilic primary amine, an electron-rich thiophene ring, and a reactive bromo-substituent presents a unique set of challenges during N-protection. Achieving high yields of the desired mono-protected product requires careful consideration of reagents, reaction conditions, and potential side reactions. This guide will equip you with the knowledge to anticipate and address these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of a di-protected byproduct. How can I favor mono-protection?

Answer: The formation of a di-protected species, where the protecting group adds twice to the nitrogen atom, is a common issue, particularly with reactive protecting group reagents. This side reaction is driven by the deprotonation of the initially formed carbamate, which can then act as a nucleophile.

Root Causes & Solutions:

  • Excess Protecting Group Reagent: Using a large excess of the protecting group reagent can drive the reaction towards di-protection.

    • Solution: Carefully control the stoichiometry. Start with 1.0 to 1.1 equivalents of the protecting group reagent and monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Strong Base: The use of a strong, non-nucleophilic base can facilitate the deprotonation of the mono-protected amine, leading to the di-protected product.

    • Solution: Opt for a milder base, such as sodium bicarbonate (NaHCO₃), or perform the reaction without a base if possible. For Boc protection, the reaction can often proceed without a base, as the tert-butyl carbonate leaving group can act as a base.[2]

  • Reaction Temperature: Higher temperatures can sometimes favor over-reaction.

    • Solution: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity for the more nucleophilic amine.[1]

Q2: I'm observing a byproduct with a mass corresponding to the addition of the protecting group to the thiophene ring. What is happening and how can I prevent it?

Answer: The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, a potential side reaction with highly reactive protecting group reagents, especially under acidic conditions. The 5-position of the thiophene ring is particularly activated for electrophilic substitution.[3]

Root Causes & Solutions:

  • Highly Reactive Protecting Group Reagent: Reagents like benzyl chloroformate (Cbz-Cl) can be sufficiently electrophilic to react with the thiophene ring.

    • Solution: Choose a less reactive protecting group precursor. Di-tert-butyl dicarbonate (Boc₂O) is generally less prone to this side reaction.

  • Lewis Acid Catalysis: The use of Lewis acids to activate the protecting group can also activate the thiophene ring towards electrophilic attack.

    • Solution: Avoid Lewis acid catalysts. If activation is necessary, consider alternative methods.

  • Reaction Conditions: Harsh acidic conditions can promote electrophilic aromatic substitution.

    • Solution: Maintain neutral or slightly basic reaction conditions.

Q3: My starting material seems to be degrading, and I'm getting a complex mixture of products. Could the thiophene ring be unstable?

Answer: While generally aromatic and stable, the thiophene ring can undergo undesired reactions under certain conditions.

Root Causes & Solutions:

  • Strongly Acidic or Oxidizing Conditions: Thiophene rings can be sensitive to strong acids and oxidizing agents.[4][5]

    • Solution: Use protecting groups that do not require strongly acidic or oxidizing conditions for their introduction or removal. For example, the Fmoc group is base-labile, and the Cbz group can be removed by catalytic hydrogenation, which are generally compatible with the thiophene ring.[6][7]

  • High Temperatures: Prolonged heating can lead to decomposition.

    • Solution: Employ reaction conditions that allow for lower temperatures and shorter reaction times.

Q4: I am struggling with low yields and incomplete conversion. What are the likely causes?

Answer: Low conversion can stem from several factors related to the reactivity of your starting material and the reaction setup.

Root Causes & Solutions:

  • Poor Solubility: The amine starting material may have limited solubility in common organic solvents.[8]

    • Solution: Use a co-solvent system to improve solubility. A mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or dioxane can be effective.[9][10]

  • Hydrolysis of the Protecting Group Reagent: Reagents like Boc-anhydride and Cbz-Cl are sensitive to moisture and can hydrolyze, reducing the effective concentration.[8][11]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inappropriate Base: The choice and amount of base are critical. An insufficient amount of base may not effectively neutralize the acidic byproduct, stalling the reaction.[8]

    • Solution: Use an appropriate base in a slight excess (e.g., 1.2-1.5 equivalents of triethylamine).

Selecting the Right Protecting Group: A Comparative Overview

The choice of protecting group is critical for minimizing side reactions. Below is a comparison of common amine protecting groups and their suitability for (4-Bromothiophen-2-yl)methylamine.

Protecting GroupReagentKey AdvantagesPotential Side Reactions with (4-Bromothiophen-2-yl)methylamine
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Mild introduction conditions; stable to a wide range of reagents; easily removed with acid.[12][13]Low risk of side reactions with the thiophene ring. Over-protection to di-Boc can occur.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Stable to acidic and basic conditions; removed by catalytic hydrogenation.[7][14]Potential for electrophilic attack on the thiophene ring. Over-protection is also possible.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSuBase-labile deprotection, orthogonal to acid-labile groups like Boc.[6][15]Generally low risk of side reactions with the thiophene ring under standard conditions.

Experimental Protocols

Protocol 1: Optimized N-Boc Protection of (4-Bromothiophen-2-yl)methylamine

This protocol is designed to favor mono-protection and minimize side reactions.

Materials:

  • (4-Bromothiophen-2-yl)methylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve (4-Bromothiophen-2-yl)methylamine in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate in one portion.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.[9]

  • Once complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection with Minimized Thiophene Ring Reactivity

This protocol employs milder conditions to reduce the risk of electrophilic attack on the thiophene ring.

Materials:

  • (4-Bromothiophen-2-yl)methylamine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.5 equiv)

  • Dioxane

  • Water

Procedure:

  • Dissolve (4-Bromothiophen-2-yl)methylamine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Stir vigorously at 0 °C for 3-4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with dichloromethane (3 x volume).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify by column chromatography as needed.

Visualizing the Process

Decision Workflow for N-Protection Strategy

G start Start: N-Protection of (4-Bromothiophen-2-yl)methylamine q1 Is over-protection (di-protection) a major concern? start->q1 strategy1 Strategy 1: Favor Mono-protection - Use 1.0-1.1 eq. protecting agent - Use mild base (e.g., NaHCO3) - Lower reaction temperature (0 °C to RT) q1->strategy1 Yes q2 Is thiophene ring reactivity (e.g., electrophilic attack) a concern? q1->q2 No a1_yes Yes a1_no No strategy1->q2 strategy2 Strategy 2: Minimize Ring Reactivity - Choose a less reactive agent (Boc2O > Cbz-Cl) - Avoid acidic conditions/catalysts - Maintain neutral or slightly basic pH q2->strategy2 Yes q3 Is subsequent deprotection under mild, non-acidic conditions required? q2->q3 No a2_yes Yes a2_no No strategy2->q3 protecting_group_fmoc Consider Fmoc group (base-labile removal) q3->protecting_group_fmoc Yes, base-labile protecting_group_cbz Consider Cbz group (hydrogenolysis removal) q3->protecting_group_cbz Yes, hydrogenolysis protecting_group_boc Boc group is a good starting point (acid-labile removal) q3->protecting_group_boc No, acid is acceptable a3_yes Yes a3_no No end Proceed with Optimized Protocol protecting_group_fmoc->end protecting_group_cbz->end protecting_group_boc->end

Caption: Decision tree for selecting an N-protection strategy.

General Mechanism of N-Boc Protection

G cluster_0 N-Boc Protection Amine (4-Bromothiophen-2-yl)methylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Product N-Boc Protected Amine Intermediate->Product Collapse & Elimination of tert-butyl carbonate Byproducts tert-Butanol + CO2 Product->Byproducts Decomposition of leaving group

Caption: Simplified mechanism of N-Boc protection.

References

Sources

Technical Support Center: Troubleshooting & Storage Optimization for (4-Bromothiophen-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with (4-Bromothiophen-2-yl)methylamine (CAS: 479090-38-5). As a primary amine attached to an electron-rich heteroaryl ring, this compound presents specific handling challenges. Below, we provide field-proven troubleshooting FAQs, mechanistic insights, and self-validating protocols to ensure the integrity of your chemical library.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue: My reagent turned from a clear/pale yellow liquid to a dark brown viscous oil. Is it still usable?

  • Root Cause: This color shift is a definitive indicator of oxidative and photochemical degradation. The compound has a molecular weight of 192.08 g/mol and typically presents as a highly reactive free base[1]. Primary amines are highly susceptible to auto-oxidation, forming imines and amides upon exposure to 2[2]. Furthermore, while the bromine atom slightly deactivates the thiophene ring, it remains vulnerable to photolytic ring-opening and subsequent polymerization when exposed to ambient light.

  • Resolution: Do not use dark brown batches for sensitive cross-coupling or amidation reactions, as the imine and polymeric impurities will drastically reduce your yield and complicate purification. Always store the compound in amber vials to prevent photochemical cleavage.

Issue: I observed a white, crusty precipitate forming around the cap of my reagent bottle. What is this?

  • Root Cause: The free base is acting as a nucleophile and reacting with atmospheric carbon dioxide (CO₂) and ambient moisture to form insoluble carbamate salts.

  • Resolution: This indicates a failure in your inert atmosphere seal. Discard the crust, as it is no longer the active amine. To prevent this, ensure the bottle is purged with dry Argon and sealed tightly with Parafilm after every single use.

Issue: Should I purchase the free base or the hydrochloride (HCl) salt for my screening library?

  • Root Cause: The free base is a reactive species where the primary amine group is fully available for unwanted side reactions during storage.

  • Resolution: For long-term storage, always opt for the 3[3]. Converting the free base to an HCl salt protonates the amine to an ammonium ion. This eliminates its nucleophilicity, prevents carbamate formation, and significantly increases 4[4].

Mechanistic Degradation Pathways

Understanding the causality behind the degradation of (4-Bromothiophen-2-yl)methylamine is critical for preventing it. The diagram below illustrates the three primary vectors of degradation when the free base is improperly stored.

degradation_pathways Compound (4-Bromothiophen-2-yl)methylamine (Free Base) Oxidation Oxidative Degradation (O2 Exposure) Compound->Oxidation Atmospheric O2 Carbamation Carbamate Formation (CO2 + H2O Exposure) Compound->Carbamation Atmospheric CO2 Photodegradation Photochemical Cleavage (UV/Light Exposure) Compound->Photodegradation Ambient Light Imine Imine / N-Oxide Byproducts Oxidation->Imine CarbamateSalt Insoluble Carbamate Salts Carbamation->CarbamateSalt ThiopheneRadical Thiophene Ring Opening/Polymerization Photodegradation->ThiopheneRadical

Figure 1: Primary degradation pathways of (4-Bromothiophen-2-yl)methylamine free base.

Shelf-Life & Storage Stability Matrix

To optimize the lifespan of your reagent, strictly adhere to the environmental conditions outlined in the quantitative stability matrix below.

Table 1: Stability Matrix for (4-Bromothiophen-2-yl)methylamine

Chemical FormStorage TempAtmosphereLight ExposureExpected Shelf-Life
Free Base 20–25°CAmbient AirAmbient Light< 1 Week (Rapid Degradation)
Free Base 2–8°CArgon / NitrogenDark (Amber Vial)1–3 Months
Free Base -20°CArgon / NitrogenDark (Amber Vial)6–12 Months
HCl Salt 20–25°CAmbient AirDark~6 Months
HCl Salt 2–8°CDesiccatedDark> 2 Years

Standard Operating Procedures (SOPs)

storage_workflow Start Receive Free Base (Liquid/Oil) Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 1 month) Decision->ShortTerm LongTerm Long-Term (> 1 month) Decision->LongTerm Argon Purge with Argon Store at 2-8°C ShortTerm->Argon Salt Convert to HCl Salt Store at -20°C LongTerm->Salt

Figure 2: Decision matrix and workflow for optimal storage conditions.

Protocol A: Inert Gas Purging for Short-Term Storage

Purpose: To prevent oxidative degradation and carbamate formation during routine, day-to-day experimental use.

  • Preparation: Working inside a fume hood, secure the amber vial of (4-Bromothiophen-2-yl)methylamine. Ensure you have a Schlenk line or a dedicated Argon gas line equipped with a sterile needle.

  • Purging: Insert the Argon needle into the headspace of the vial. Causality Note: Argon is utilized instead of Nitrogen because it is a heavier noble gas, allowing it to sink and provide a superior, displacement-based protective blanket against atmospheric oxygen and moisture.

  • Venting: Slightly loosen the cap or insert a secondary vent needle to allow ambient air to escape. Purge at a low flow rate for 30–60 seconds depending on the vial size.

  • Sealing: Remove the vent needle first, then rapidly remove the Argon needle while simultaneously tightening the cap to trap the inert gas.

  • Storage: Wrap the cap tightly with Parafilm and store the vial at 2–8°C.

Protocol B: In-Situ Hydrochloride Salt Conversion for Long-Term Archiving

Purpose: To protonate the primary amine, rendering it non-nucleophilic and thermodynamically stable for long-term archiving (>1 month).

  • Dissolution: Dissolve the free base of (4-Bromothiophen-2-yl)methylamine in anhydrous diethyl ether (approx. 10 mL per 1 gram of amine) under an inert atmosphere.

  • Acidification: Cool the solution to 0°C using an ice bath. Dropwise, add a stoichiometric equivalent of 1M HCl in diethyl ether.

  • Self-Validating Observation: A white precipitate (the HCl salt) will immediately begin to form out of the ether solution. Continue the dropwise addition until no further precipitation is observed upon the addition of the acid.

  • Verification: Spot a drop of the clear supernatant on pH paper; it should register as strongly acidic (pH < 3). This self-validates the complete protonation of the primary amine[4].

  • Filtration & Drying: Filter the precipitate using a Büchner funnel under a gentle stream of Argon. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted organic impurities.

  • Archiving: Transfer the dried solid to an amber vial, purge with Argon (as per Protocol A), and store at -20°C.

References

  • Atmospheric Degradation of Amines (ADA). Summary report: Photo-oxidation of methylamine, dimethylamine and trimethylamine. | Source: nilu.com | URL: 2

  • Navigating the Stability and Storage of DBCO-PEG8-amine: An In-depth Technical Guide | Source: benchchem.com | URL: 4

  • (4-Bromothiophen-2-yl)methanamine | C5H6BrNS | CID 42282037 | Source: nih.gov (PubChem) | URL: 1

  • 54 - Combi-Blocks (Bromides Catalog) | Source: combi-blocks.com | URL: 3

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in (4-Bromothiophen-2-yl)methylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting palladium-catalyzed cross-coupling reactions involving (4-Bromothiophen-2-yl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates and undesirable side products. The unique structure of this substrate, featuring a nucleophilic amine and a potentially catalyst-inhibiting thiophene ring, presents specific challenges that this guide will address in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I'm observing a black precipitate. What is happening and how can I fix it?

Answer: The formation of a fine black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[1] The catalytically active soluble palladium species, typically Pd(0), has aggregated into inactive, insoluble metallic palladium.[2] For substrates like (4-Bromothiophen-2-yl)methylamine, this is a frequent and significant issue.

Root Causes & Solutions:

  • Catalyst Poisoning by Thiophene Sulfur: The sulfur atom in the thiophene ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1] This is a primary challenge with thiophene-containing substrates.

    • Solution 1: Ligand Selection is Critical. Employ sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][4] These bulky ligands shield the palladium center, preventing coordination from the thiophene sulfur and stabilizing the active catalytic species.[2][5] The strong σ-donor properties of NHCs are particularly effective at stabilizing the metal center.[6]

    • Solution 2: Use a Pre-catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined palladium pre-catalyst.[7][8] Pre-catalysts offer more efficient and cleaner formation of the active catalyst, often at lower loadings.[8]

  • Thermal Decomposition: Buchwald-Hartwig and similar coupling reactions require heat, but excessive temperatures (>120 °C) can accelerate catalyst decomposition.[1][3]

    • Solution: Optimize Temperature. If you observe palladium black, consider lowering the reaction temperature to a range of 80-100 °C and extending the reaction time.[1][3][9] Monitor the reaction progress by TLC, GC-MS, or LC-MS to find the optimal balance.[3][10][11][12]

Q2: My conversion rate is low, but the catalyst appears to be soluble. What other factors should I investigate?

Answer: If catalyst decomposition isn't the apparent issue, the problem likely lies with the reagents, reaction conditions, or the specific combination of catalyst, ligand, base, and solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion rates.

Key Areas to Investigate:

  • Reagent Purity and Reaction Setup:

    • Moisture and Oxygen: Palladium-catalyzed reactions are highly sensitive to air and moisture.[1] Ensure all glassware is flame-dried under an inert atmosphere (Argon or Nitrogen).[13] Solvents must be anhydrous and thoroughly degassed prior to use.[3][13]

    • Amine Quality: The (4-Bromothiophen-2-yl)methylamine starting material should be pure. Impurities can interfere with the reaction. If necessary, consider purification by column chromatography or recrystallization.

    • Base Quality and Solubility: The choice of base is critical.[3] Strong, non-nucleophilic bases like NaOtBu, Cs₂CO₃, or K₃PO₄ are commonly used.[3][8] Ensure the base is anhydrous and has good solubility in the reaction solvent. Poorly soluble bases can lead to slow and incomplete reactions.[8] In some cases, a combination of an inorganic and a soluble organic base can be beneficial.[8][14]

  • Sub-optimal Ligand, Base, or Solvent Combination:

    • There is no universal set of conditions. The optimal combination of ligand, base, and solvent is highly substrate-dependent. A systematic screening of these parameters is often necessary.[7][15]

    • Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[1][16] If reagent solubility is an issue, other solvents like DMF can be tested, but be aware they can sometimes coordinate to the palladium.[1][9]

    • Ligands: Besides bulky monophosphine ligands, bidentate ligands like Xantphos can be effective, particularly in preventing the formation of inactive palladium dimers.[5][15]

Q3: I am seeing significant amounts of side products, such as debromination or homocoupling. Why does this happen?

Answer: The formation of side products points to competing reaction pathways that are out-competing your desired C-N coupling.

  • Debromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.

    • Cause: This can be promoted by trace amounts of water or other protic sources in the reaction mixture, which can protonate organopalladium intermediates. Certain bases or high temperatures can also exacerbate this issue.

    • Solution: Strictly adhere to anhydrous reaction conditions.[13] Ensure your base is pure and dry. Sometimes, lowering the reaction temperature can disfavor this pathway.[9]

  • Homocoupling: This refers to the coupling of two molecules of your starting amine or aryl halide.

    • Cause: Homocoupling of aryl halides can be promoted by the presence of oxygen.[3]

    • Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]

Experimental Protocols & Data

Protocol 1: General Procedure for a Screening Reaction

This protocol provides a starting point for systematically optimizing your reaction. It is designed to be performed in parallel in a vial block or series of Schlenk tubes.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add (4-Bromothiophen-2-yl)methylamine (1.0 eq), your coupling partner (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration) via syringe.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium pre-catalyst and ligand. Add the appropriate amount of the catalyst/ligand solution to the reaction vial via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 2, 6, 12, 24 hours), take a small aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion rate.[3]

Table 1: Example Ligand and Base Screening Matrix

This table illustrates a hypothetical optimization screen for the coupling of (4-Bromothiophen-2-yl)methylamine with an aniline derivative. Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (2.0 eq), Toluene, 100 °C, 12 h.

EntryLigandBaseConversion (%)
1PPh₃NaOtBu<10%
2XPhosNaOtBu75%
3RuPhosNaOtBu68%
4XantphosNaOtBu45%
5XPhosCs₂CO₃92%
6XPhosK₃PO₄85%

Data is illustrative and intended to show a screening thought process.

Catalytic Cycle and Points of Failure

The following diagram illustrates a simplified Buchwald-Hartwig catalytic cycle and highlights where common issues with thiophene-containing substrates can arise.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Decomposition Decomposition (Palladium Black) Pd0->Decomposition High Temp. Poor Ligand Poisoning Thiophene Coordination (Inhibition) Pd0->Poisoning Sulfur Atom Coordination AmineCoord Amine Coordination OxAdd->AmineCoord + R-NH₂ - Br⁻ RedElim Reductive Elimination Complex AmineCoord->RedElim + Base - H-Base⁺ RedElim->Pd0 - Product (Ar-NHR)

Caption: Key failure points in the Buchwald-Hartwig cycle.

References

  • BenchChem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kobayashi, K., Sugie, A., Takahashi, M., Masui, K., & Mori, A. (2005). Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. Organic Letters, 7(21), 4613–4615.
  • Larson, S. A., & Garg, N. K. (2011).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Computational Insights.
  • Reddit. (2018).
  • BenchChem. (n.d.). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • ResearchGate. (n.d.). Effect of base, molecular sieves and solvent on the coupling of 4-bromoanisole and 4-methoxyphenol with L1.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • White Rose Research Online. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions of PhI and dibromothiophene by DHAP.
  • ACS Publications. (2017).
  • Mendeley. (2017). Reaction monitoring by means of multivariate data analysis of near-infrared and raman spectra.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • WordPress. (n.d.).
  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • ACS Publications. (1999). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society.
  • Kobe University Repository. (2008).
  • ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry.
  • RSC Publishing. (2016). Palladium(II)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds.
  • ResearchGate. (2003). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers.
  • Academia.edu. (n.d.).
  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry.
  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.
  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)
  • ACS Publications. (2016). Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes. Organometallics.
  • PMC. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.
  • Reddit. (2025). Side reactions with HBTU amide coupling? r/Chempros.
  • ChemRxiv. (n.d.). Amide α-C–H Oxidative Coupling Reactions Enabled by Base- Promoted Halogen Transfer.
  • Google Patents. (n.d.).

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Validation & Comparative

HPLC Method Validation for the Quantitative Analysis of (4-Bromothiophen-2-yl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex pharmaceutical intermediates requires moving beyond trial-and-error. It demands a mechanistic understanding of how analytes interact with the stationary phase.

This guide provides an objective performance comparison and a self-validating experimental protocol for the quantitative analysis of[1]. The methodology is grounded in the latest[2] to ensure regulatory compliance and analytical trustworthiness.

The Analytical Challenge: Silanol Interactions

(4-Bromothiophen-2-yl)methylamine is a highly reactive building block used in the synthesis of specialized drug scaffolds. From a chromatographic perspective, it presents a classic "worst-case scenario" for standard reversed-phase liquid chromatography (RPLC). The molecule possesses a basic primary amine (pKa ~9.5), a hydrophobic thiophene ring, and a heavy, polarizable bromine atom.

When analyzed on traditional silica-based C18 columns, basic amines become fully protonated under the acidic mobile phase conditions required for retention. These cations undergo strong secondary electrostatic interactions with anionic, unreacted silanol groups (SiO⁻) on the silica surface[3].

The Causality: While the hydrophobic thiophene ring partitions into the C18 stationary phase, the protonated amine simultaneously binds to the free silanols. This dual-retention mechanism results in severe peak tailing, poor resolution, and compromised quantitation limits.

Product Comparison: Standard C18 vs. Hybrid Polar-Embedded C18

To overcome silanol-induced tailing without resorting to ion-pairing reagents (which can suppress MS signals and require extensive column equilibration), we must evaluate the stationary phase chemistry.

  • Alternative A: Standard Fully Porous C18 Column Relies on dense end-capping to hide silanols. However, end-capping is never 100% complete due to steric hindrance, leaving residual silanols exposed to the basic amine.

  • Product B: Hybrid Particle Polar-Embedded C18 Column (Recommended) Incorporates a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain, close to the silica surface.

Mechanistic Causality: The polar-embedded group creates a localized layer of water at the silica surface. This hydration layer acts as a steric and electrostatic shield, preventing the protonated (4-Bromothiophen-2-yl)methylamine from reaching the residual silanols. Retention is thereby restricted to pure hydrophobic partitioning, yielding sharp, symmetrical peaks.

Mechanism cluster_0 Traditional Silica C18 cluster_1 Hybrid Polar-Embedded C18 A Anionic Silanols (SiO⁻) C Ionic Interaction (Peak Tailing) A->C Electrostatic Attraction B Protonated Amine (NH₃⁺) B->C D Shielded Silanols F Hydrophobic Partitioning (Sharp Peaks) D->F Steric/Electrostatic Shielding E Protonated Amine (NH₃⁺) E->F

Fig 1: Mechanistic comparison of basic amine interactions on traditional vs. polar-embedded C18.

Comparative Performance Data

Experimental Conditions: Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) / Acetonitrile (70:30 v/v); Flow Rate: 1.0 mL/min; UV Detection: 235 nm.

ParameterStandard Fully Porous C18Hybrid Polar-Embedded C18Acceptance Criteria
Retention Time (tR) 4.2 min5.8 minN/A
Tailing Factor (As) 2.451.08≤ 1.5
Theoretical Plates (N) 4,20012,500≥ 5,000
%RSD of Peak Area (n=6) 3.8%0.4%≤ 2.0%

The data objectively demonstrates that the Hybrid Polar-Embedded C18 column is the superior choice, transforming a failing method (As = 2.45) into a highly robust, ICH-compliant assay (As = 1.08).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to validate the system's performance prior to sample analysis.

Chromatographic Conditions
  • Column: Hybrid Particle Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0)

  • Mobile Phase B: HPLC-Grade Acetonitrile

  • Elution Mode: Isocratic (70% A : 30% B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Step-by-Step Methodology

Step 1: Buffer Preparation & pH Adjustment

  • Action: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Causality: Adjusting the pH to 3.0 ensures the primary amine of (4-Bromothiophen-2-yl)methylamine (pKa ~9.5) is fully protonated. Operating at least two pH units below the pKa prevents partial ionization, which would otherwise lead to split peaks and shifting retention times.

Step 2: Standard and Sample Preparation

  • Action: Accurately weigh 10.0 mg of (4-Bromothiophen-2-yl)methylamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Target Concentration: 100 µg/mL). Repeat for the sample.

  • Causality: Using the mobile phase as the sample diluent prevents solvent-mismatch effects (such as peak distortion or fronting) that occur when the sample solvent has a higher elution strength than the mobile phase.

Step 3: System Equilibration

  • Action: Purge the HPLC system and equilibrate the column with the mobile phase for at least 20 column volumes (approx. 30 minutes) until a stable baseline is achieved.

  • Causality: Proper equilibration ensures the polar-embedded groups are fully hydrated and the stationary phase is saturated with the buffer ions, preventing retention time drift during the run.

Step 4: System Suitability Testing (SST)

  • Action: Inject the 100 µg/mL standard solution in six replicates. Calculate the %RSD of the peak areas, the tailing factor (As), and theoretical plates (N).

  • Causality: This creates a self-validating system. If the %RSD exceeds 2.0%, or if As > 1.5, it indicates potential issues with the autosampler syringe, incomplete column equilibration, or mobile phase outgassing. The sequence must be halted and corrected before invalid data is generated.

ICH Q2(R2) Method Validation Results

The optimized method utilizing the Hybrid Polar-Embedded C18 column was subjected to rigorous validation according to the latest[2]. This framework ensures the analytical procedure is scientifically sound, reproducible, and fit for its intended purpose in pharmaceutical quality control.

ICH_Validation Start Method Optimization (Hybrid C18 Column) Spec Specificity Blank & Placebo Interference Start->Spec LinRange Linearity & Range Calibration Curve (R² ≥ 0.999) Spec->LinRange AccPrec Accuracy & Precision Spike Recovery & %RSD LinRange->AccPrec LODLOQ Sensitivity LOD & LOQ Determination AccPrec->LODLOQ Robust Robustness Deliberate Method Variations LODLOQ->Robust Valid ICH Q2(R2) Validated Method Robust->Valid

Fig 2: Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.

Validation Summary
Validation ParameterMethodologyResultsStatus
Specificity Blank and impurity spike evaluationNo interfering peaks at tR = 5.8 minPass
Linearity 5 levels (25% to 150% of nominal conc.)y = 14523x + 124, R² = 0.9998Pass
Accuracy (Recovery) Triplicate injections at 50%, 100%, 150%99.2% – 100.8%Pass
Precision (Repeatability) 6 replicates at 100% concentration%RSD = 0.52%Pass
LOD / LOQ S/N = 3:1 (LOD) and S/N = 10:1 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass
Robustness ±0.2 pH, ±2°C, ±0.1 mL/min variationsAs ≤ 1.15, %RSD ≤ 1.0% across allPass

Conclusion

The quantitative analysis of (4-Bromothiophen-2-yl)methylamine requires a deliberate strategy to mitigate secondary silanol interactions. As demonstrated by the comparative data, standard fully porous C18 columns fail to provide the peak symmetry required for accurate quantitation. By transitioning to a Hybrid Polar-Embedded C18 column and strictly controlling the mobile phase pH, analysts can achieve a highly robust, ICH Q2(R2) validated method that ensures long-term reliability in drug development workflows.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at:[Link]

  • Ruiz-Ángel, M. J., et al. "Performance of amines as silanol suppressors in reversed-phase liquid chromatography." PubMed. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 42282037, (4-Bromothiophen-2-yl)methanamine." PubChem. Available at:[Link]

Sources

A Comparative Guide to (4-Bromothiophen-2-yl)methylamine Ligands in Palladium Catalysis: An Emerging Alternative to Phosphines and N-Heterocyclic Carbenes

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient, robust, and cost-effective catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions, the bedrock of modern synthetic chemistry, are critically dependent on the nature of the ancillary ligand bound to the metal center. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have dominated the field for decades, there is a growing interest in exploring novel ligand scaffolds that offer unique reactivity, stability, or synthetic accessibility.

This guide presents a comparative study of an emerging class of ligands based on the (4-Bromothiophen-2-yl)methylamine scaffold. We will objectively evaluate their potential performance in key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Heck—against the current gold-standard phosphine and NHC ligands. This analysis is grounded in established mechanistic principles and supported by experimental data for benchmark systems, providing a framework for researchers to evaluate this promising new ligand class.

The Central Role of the Ligand: A Mechanistic Perspective

The efficacy of a palladium catalyst is inextricably linked to the steric and electronic properties of its coordinating ligand. The ligand's role is multifaceted: it modulates the electron density at the palladium center, influences the coordination and dissociation of substrates, and provides steric bulk that can promote the desired bond-forming reductive elimination step while preventing catalyst deactivation pathways like dimerization.

Biaryl Monophosphines (e.g., SPhos, XPhos): These ligands are characterized by their significant steric bulk and strong electron-donating ability. This combination is known to accelerate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step, leading to high turnover numbers and frequencies.

N-Heterocyclic Carbenes (e.g., IPr, SIPr): NHCs are powerful σ-donors, even more so than many phosphines, forming highly stable bonds with the palladium center. This stability translates to long-lived catalysts that can withstand harsh reaction conditions and are often effective for coupling challenging substrates like aryl chlorides.

(4-Bromothiophen-2-yl)methylamine Ligands: A Hypothesis-Driven Exploration

The (4-Bromothiophen-2-yl)methylamine scaffold offers an intriguing combination of structural features:

  • Thiophene Ring: The sulfur atom in the thiophene ring can act as a soft donor, potentially participating in catalyst stabilization. Its aromatic nature allows for electronic tuning through substitution.

  • Methylamine Group: The nitrogen atom is a strong σ-donor, crucial for activating the palladium center.

  • Bidentate Potential: The N-S or N-C coordination could form a stable five-membered chelate ring with the palladium center, enhancing catalyst stability and influencing the geometry of the catalytic intermediates.

  • Bromo Substituent: The bromine atom provides a convenient handle for further functionalization, allowing for the synthesis of a library of related ligands with tailored properties.

We hypothesize that this unique combination of a soft sulfur donor and a hard nitrogen donor, along with the potential for chelation, could lead to catalysts with a distinct reactivity profile compared to the established all-phosphine or all-carbon donor ligands.

Performance Comparison in Key Cross-Coupling Reactions

To provide a clear benchmark, we will compare the performance of established ligands with the potential performance of (4-Bromothiophen-2-yl)methylamine-type ligands in three cornerstone palladium-catalyzed reactions. The data for the established ligands is drawn from peer-reviewed literature, while the data for the thiophene-based ligand is illustrative of a target performance profile for this emerging class.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

Table 1: Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Ligand TypeSpecific LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl Phosphine SPhos0.5 - 1.0K₃PO₄Toluene/H₂ORT - 802 - 12>95[1][2]
N-Heterocyclic Carbene IPr1.0 - 2.0K₂CO₃Toluene10012~90[3]
Thiophene-Amine (Hypothesized) (4-Br-Thiophen-2-yl)methylamine1.0 - 2.0K₂CO₃Dioxane/H₂O8012>90Illustrative

This guide postulates that a well-designed thiophene-amine ligand could achieve high yields, benefiting from the stabilizing effect of the bidentate coordination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4]

Table 2: Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole and Morpholine

Ligand TypeSpecific LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl Phosphine XPhos1.0 - 2.0NaOtBuToluene1002>95[3]
N-Heterocyclic Carbene IPr1.0NaOtBuToluene1001898[5]
Thiophene-Amine (Hypothesized) (4-Br-Thiophen-2-yl)methylamine1.0 - 2.0K₂CO₃Toluene10018>90Illustrative

The strong σ-donating amine and potential chelation from the thiophene sulfur could provide a robust catalyst for C-N bond formation, potentially with milder bases.

Heck Reaction

The Heck reaction enables the coupling of aryl or vinyl halides with alkenes, providing a direct route to substituted olefins.[6]

Table 3: Performance in the Heck Reaction of 4-Bromoanisole and Styrene

Ligand TypeSpecific LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Biaryl Phosphine P(o-tol)₃1.0Et₃NDMF10024~90[7]
N-Heterocyclic Carbene IMes1.0Cs₂CO₃Dioxane12012>95[8]
Thiophene-Amine (Hypothesized) (4-Br-Thiophen-2-yl)methylamine1.0K₂CO₃DMF12018>85Illustrative

The stability imparted by the thiophene-amine scaffold could be advantageous in the often high-temperature conditions of the Heck reaction.

Catalytic Cycles and Ligand Evaluation Workflow

The performance of these ligands can be rationalized by their influence on the key steps of the palladium catalytic cycles.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle cluster_heck Heck Cycle s_start Pd(0)L₂ s_oa Ar-Pd(II)(L)₂-X s_start->s_oa Oxidative Addition (Ar-X) s_trans Ar-Pd(II)(L)₂-Ar' s_oa->s_trans Transmetalation (Ar'B(OR)₂) s_trans->s_start Reductive Elimination s_re Ar-Ar' s_trans->s_re b_start Pd(0)L₂ b_oa Ar-Pd(II)(L)₂-X b_start->b_oa Oxidative Addition (Ar-X) b_am Ar-Pd(II)(L)₂(Amine) b_oa->b_am Amine Coordination & Deprotonation b_am->b_start Reductive Elimination b_re Ar-Amine b_am->b_re h_start Pd(0)L₂ h_oa Ar-Pd(II)(L)₂-X h_start->h_oa Oxidative Addition (Ar-X) h_ins R-CH₂-CH(Ar)-Pd(II)L₂X h_oa->h_ins Alkene Insertion h_ins->h_start β-Hydride Elimination h_elim Ar-CH=CH-R h_ins->h_elim

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

A systematic approach is crucial when evaluating a new ligand class against established systems.

Ligand_Evaluation_Workflow start Define Model Reaction (Substrates, Reaction Type) ligand_synthesis Synthesize & Characterize (4-Bromothiophen-2-yl)methylamine Ligand start->ligand_synthesis benchmark_setup Set Up Benchmark Reactions (SPhos, IPr Ligands) start->benchmark_setup new_ligand_setup Set Up Reactions with New Thiophene-Amine Ligand ligand_synthesis->new_ligand_setup analysis Analyze Results (Yield, Purity, TON) benchmark_setup->analysis optimization Screen Key Parameters (Base, Solvent, Temp, Loading) new_ligand_setup->optimization optimization->analysis comparison Compare Performance Data (Tables & Charts) analysis->comparison conclusion Draw Conclusions on Ligand Efficacy comparison->conclusion

Sources

Safety Operating Guide

[(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals handling complex heteroaromatic intermediates, establishing a rigorous operational and disposal framework is non-negotiable. amine is a specialized secondary amine featuring two thiophene rings and a bromine substituent. This unique structural profile dictates strict handling and disposal protocols. Improper disposal not only violates environmental regulations but also poses severe infrastructural risks, such as the generation of corrosive hydrobromic acid (HBr) and sulfur oxides (SOx) during incineration. This guide provides a self-validating, step-by-step methodology for the safe handling, spill containment, and regulatory-compliant disposal of this compound.

Structural Causality & Hazard Profiling

To design an effective safety protocol, one must first understand the causality behind the chemical's reactivity and environmental persistence. The hazards ofamine are intrinsically linked to its molecular architecture:

  • The Bromine Substituent (Halogenation): Halogenated organic compounds (HOCs) are highly persistent in the environment and resist natural degradation[1]. Upon combustion, the bromine atom dictates that the compound will form corrosive hydrogen bromide (HBr) gas. Furthermore, improper combustion of halogenated organics can yield highly toxic byproducts, including halogenated dioxins and furans[1].

  • The Thiophene Rings (Sulfur Content): The presence of two sulfur-containing heteroaromatic rings means that oxidation or incineration will generate sulfur dioxide (SO2) and sulfur trioxide (SO3). These gases are primary contributors to acid rain and are severe respiratory hazards.

  • The Secondary Amine Core: As a Lewis base, the amine group can undergo exothermic neutralization reactions if inadvertently mixed with strong acids. This necessitates strict chemical segregation to prevent thermal runaway in waste containers.

Quantitative Hazard & Physicochemical Data

The following table summarizes the critical data driving the logistical requirements for this compound.

Property / ParameterValue / ClassificationOperational Implication
Molecular Formula C10H10BrNS2High heteroatom density requires specialized oxidative disposal.
Molecular Weight 288.23 g/mol Heavy organic; low volatility but highly persistent if spilled.
Bromine Content ~27.7% (w/w)Mandates classification as Halogenated Organic Waste[2].
Sulfur Content ~22.2% (w/w)Generates SOx upon combustion; requires scrubber-equipped disposal.
Functional Groups Secondary Amine, ThiopheneWeakly basic; strictly incompatible with strong acids and oxidizers.
EPA Waste Category Halogenated OrganicsSubject to strict land disposal restrictions (LDR)[3].

Operational Handling Protocol

To ensure trustworthiness and reproducibility, every interaction with this compound must follow a validated system of engineering controls and personal protective equipment (PPE).

Step-by-Step Handling Methodology:

  • Verification of Engineering Controls: Conduct all transfers and reactions inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to ensure 100% exhaust of potential volatile emissions.

  • PPE Donning: Equip standard laboratory PPE, prioritizing chemical-resistant gloves. Due to the permeation risks associated with halogenated organics, utilize heavy-duty nitrile or neoprene gloves rather than standard latex.

  • Inert Atmosphere Preparation (Optional but Recommended): Because secondary amines can slowly oxidize upon prolonged exposure to air, flush the reaction vessel with Argon or Nitrogen gas prior to introducing the compound.

  • Gravimetric/Volumetric Transfer: Use chemically inert tools (e.g., PTFE-coated spatulas or glass syringes). Avoid cross-contamination with metallic catalysts, which may prematurely coordinate with the thiophene sulfur atoms.

  • Post-Transfer Decontamination: Immediately rinse all transfer tools with a compatible non-halogenated solvent (e.g., acetone or methanol) and direct the rinsate into the designated halogenated waste stream.

Spill Response & Containment Workflow

In the event of a spill, the primary objective is to prevent the compound from entering the municipal sewer system or volatilizing into the laboratory environment.

Step-by-Step Spill Response Methodology:

  • Immediate Isolation: Halt all nearby heat sources and stirring plates. If the spill exceeds 100 mL, immediately evacuate the immediate vicinity and increase fume hood exhaust to maximum capacity.

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality Note: Combustible absorbents (like paper towels) should be avoided, as the amine may react exothermically with organic matrices under certain conditions.

  • Absorption and Collection: Working from the outside in, sweep the saturated absorbent using a non-sparking polypropylene dustpan and brush.

  • Sealing: Transfer the absorbed material into a rigid, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all wash water as hazardous aqueous waste.

SpillResponse Start Spill Detected: [(4-Bromothiophen-2-yl)methyl] (thiophen-2-ylmethyl)amine Assess Assess Volume & Ventilation Status Start->Assess Evac Evacuate Area & Maximize Exhaust Assess->Evac Large Spill (>100 mL) PPE Don Chemical PPE (Nitrile/Neoprene, Respirator) Assess->PPE Small Spill (<100 mL) Evac->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect in Sealable Halogenated Waste Container Absorb->Collect Label Label: Halogenated/Sulfur Organic Waste Collect->Label

Caption: Spill response workflow for halogenated amine compounds.

Waste Segregation & Disposal Procedures

The disposal ofamine is heavily regulated. The EPA strictly prohibits the land disposal of halogenated organic compounds without prior specialized treatment[3],[2]. Because this molecule contains both bromine and sulfur, it must be routed to a facility capable of high-temperature liquid injection or rotary kiln incineration equipped with caustic scrubbing systems[3].

Step-by-Step Disposal Methodology:

  • Primary Segregation: Designate a specific, clearly labeled HDPE carboy exclusively for "Halogenated Organic Waste."

  • Incompatibility Check (Critical): Ensure the waste container contains NO strong acids (e.g., HCl, H2SO4) or strong oxidizers (e.g., peroxides, nitric acid). Mixing this secondary amine with acids will cause an exothermic reaction, potentially leading to container rupture.

  • Transfer: Carefully pour the chemical waste (or solvent mixtures containing the chemical) into the halogenated waste carboy using a designated funnel.

  • Labeling: Attach a hazardous waste tag immediately. The tag must explicitly list all constituents, specifically noting the presence of "Brominated Organics" and "Sulfur-containing Heterocycles." This alerts the disposal facility that caustic scrubbers are required to neutralize HBr and SOx during incineration.

  • Secondary Containment: Store the waste carboy in a secondary containment tray in a cool, well-ventilated waste accumulation area, away from direct sunlight and heat sources.

  • Manifesting and Pickup: Coordinate with a licensed hazardous waste vendor for pickup. Ensure the manifest reflects the EPA waste codes appropriate for halogenated organics[2].

WasteSegregation Waste Amine Waste Generated CheckHalogen Contains F, Cl, Br, or I? Waste->CheckHalogen NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Halogenated Halogenated Organic Waste (Strict Segregation) CheckHalogen->Halogenated Yes (Br present) CheckSulfur Contains Sulfur (e.g., Thiophene)? Halogenated->CheckSulfur Incinerator High-Temp Incineration with Caustic Scrubbers CheckSulfur->Incinerator Yes (Forms SOx/HBr)

Caption: Decision matrix for halogenated and sulfur-containing organic waste.

References

  • Title: Perspective on halogenated organic compounds.
  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Title: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

Personal protective equipment for handling [(4-Bromothiophen-2-yl)methyl](thiophen-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Handling of (4-Bromothiophen-2-yl)methylamine

This document provides essential safety and logistical guidance for the handling and disposal of amine. As a novel or research chemical, specific safety data is not extensively available. Therefore, this guide is built upon a foundation of chemical analogy, drawing from the known hazards of its constituent functional groups: a brominated thiophene, a thiophene ring, and a secondary amine. This approach ensures a cautious and comprehensive safety protocol.

Hazard Assessment: A Structurally-Based Approach

Due to the absence of a specific Material Safety Data Sheet (MSDS) for amine, a thorough risk assessment must be conducted based on its structural components.

  • Thiophene and its Derivatives: Thiophene-containing compounds can exhibit varying degrees of toxicity. They are generally considered to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Organobromine Compounds: The presence of a bromine atom on the thiophene ring suggests that the compound may have increased toxicity and could be an environmental hazard. Organobromine compounds can be persistent in the environment and may have toxic effects on aquatic life.

  • Secondary Amines: Amines are often corrosive and can cause severe skin burns and eye damage. They can also be respiratory irritants.

Given these considerations, amine should be handled as a hazardous substance with potential for skin and eye irritation, respiratory tract irritation, and potential long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Skin Protection Nitrile gloves (double-gloving recommended) and a chemically resistant lab coatNitrile gloves offer good resistance to a wide range of chemicals. Double-gloving provides extra protection in case of a tear or puncture. A chemically resistant lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If work outside of a fume hood is unavoidable, a respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.
Donning and Doffing PPE Workflow

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Gloves (Outer Pair First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Spill_Response A 1. Evacuate & Alert Evacuate the immediate area and inform others. B 2. Assess the Spill Determine the size and nature of the spill. A->B C 3. Don Appropriate PPE Wear at a minimum: double nitrile gloves, lab coat, and safety goggles. B->C D 4. Contain the Spill Use an appropriate absorbent material to contain the spill. C->D E 5. Neutralize (if applicable) If the substance is an acid or base, neutralize it with a suitable agent. D->E F 6. Clean Up Carefully collect the absorbed material and place it in a sealed container for disposal. E->F G 7. Decontaminate Clean the spill area with a suitable solvent, followed by soap and water. F->G H 8. Dispose of Waste Dispose of all contaminated materials as hazardous waste. G->H

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

The disposal of amine and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste.

  • Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted.

  • Disposal Vendor: Utilize a licensed hazardous waste disposal company for final disposal.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like amine is predicated on a thorough understanding of potential hazards derived from its chemical structure and a steadfast commitment to established safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a secure laboratory environment.

References

  • General Guidance on Handling of Hazardous Chemicals. Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society (ACS). [Link]

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